molecular formula C11H9ClN2O3 B1521596 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole CAS No. 1094382-62-3

2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Cat. No.: B1521596
CAS No.: 1094382-62-3
M. Wt: 252.65 g/mol
InChI Key: NMBBQGLEZBTNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole is a chemical compound provided for research and development purposes. This product is identified with CAS RN 1094382-62-3 and should be stored under cold-chain conditions to maintain stability. The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, known for its significant versatility and presence in numerous biologically active compounds . Derivatives of the 1,3-oxazole heterocycle have been extensively reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . Specifically, some synthetic 1,3-oxazole derivatives have demonstrated promising in vitro anticancer activity against various cancer cell lines, while others have shown efficacy against Gram-positive bacterial and fungal strains such as C. albicans . The chloromethyl group present in related structures often serves as a versatile handle for further synthetic modification, enabling researchers to create more complex molecules for structure-activity relationship (SAR) studies . As such, this compound is of high interest for researchers working in drug discovery, particularly in the synthesis of new potential therapeutic agents and in probing biological mechanisms. This product is intended for laboratory research use only and is not classified as a drug, food additive, or household chemical.

Properties

IUPAC Name

2-(2-chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-5-4-11-13-7-10(17-11)8-2-1-3-9(6-8)14(15)16/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBBQGLEZBTNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(O2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazole scaffold is a privileged five-membered aromatic heterocycle integral to numerous natural products and pharmacologically active molecules.[1][2] Its unique electronic properties and structural stability make it a cornerstone in medicinal chemistry. This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a key oxazole-containing building block: 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole. This compound serves as a valuable intermediate, featuring two distinct points for chemical elaboration: a reactive chloroethyl group at the 2-position, ideal for introducing nucleophilic side chains or acting as an alkylating agent, and a nitroaryl moiety at the 5-position, which can be readily transformed into an amino group for further derivatization. We will detail the strategic rationale behind the chosen synthetic pathway, provide robust experimental protocols, and outline the full suite of analytical techniques required for unambiguous structural verification and purity assessment.

Strategic Approach to Synthesis: The Robinson-Gabriel Pathway

For the construction of 2,5-disubstituted oxazoles, the Robinson-Gabriel synthesis remains one of the most reliable and versatile methods.[1][3][4][5] This classical reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone intermediate.[3][5] Our choice of this pathway is predicated on the commercial availability of the requisite precursors and the reaction's proven efficiency.

The overall synthetic strategy is a two-step process:

  • Amide Formation: Acylation of a primary amine on an α-aminoketone with an appropriate acyl chloride to form the key 2-acylamino-ketone intermediate.

  • Cyclodehydration: Acid-catalyzed intramolecular cyclization and subsequent dehydration of the intermediate to yield the aromatic oxazole ring.

The specific precursors for our target molecule are 3-chloropropionyl chloride and 2-amino-1-(3-nitrophenyl)ethanone. The former provides the 2-(2-chloroethyl) substituent after cyclization, while the latter furnishes the 5-(3-nitrophenyl) moiety. 3-Nitrobenzaldehyde is a common precursor for such intermediates, highlighting its utility in generating complex heterocyclic systems for pharmaceutical applications.[6][7][8][9]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration (Robinson-Gabriel) A 2-Amino-1-(3-nitrophenyl)ethanone C N-(2-(3-nitrophenyl)-2-oxoethyl)-3-chloropropanamide (2-Acylamino-ketone Intermediate) A->C Base (e.g., Triethylamine) DCM B 3-Chloropropionyl Chloride B->C D N-(2-(3-nitrophenyl)-2-oxoethyl)-3-chloropropanamide E 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole (Final Product) D->E Dehydrating Agent (e.g., H₂SO₄, PPA) Heat

Caption: Synthetic pathway for 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure. Researchers should perform their own reaction optimizations and adhere to all institutional safety guidelines.

Part A: Synthesis of N-(2-(3-nitrophenyl)-2-oxoethyl)-3-chloropropanamide (Intermediate)

  • To a stirred solution of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir for 15 minutes.

  • In a separate flask, dissolve 3-chloropropionyl chloride (1.1 eq) in DCM (2 mL/g). Add this solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure intermediate.

Part B: Synthesis of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole (Final Product)

  • Add concentrated sulfuric acid (H₂SO₄) (5 mL/g of intermediate) to a round-bottom flask and cool to 0 °C.

  • Slowly add the N-(2-(3-nitrophenyl)-2-oxoethyl)-3-chloropropanamide (1.0 eq) intermediate in portions, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 60-70 °C for 2-3 hours. Monitor reaction completion by TLC.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH ~7-8 is achieved.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Comprehensive Structural Characterization

Unambiguous confirmation of the chemical structure and purity of the synthesized 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole is paramount. A multi-technique analytical approach is required.

G cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Thermal Analysis Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Characterization Workflow FTIR FT-IR Spectroscopy Start->FTIR Characterization Workflow MS Mass Spectrometry (HRMS) Start->MS Characterization Workflow TLC TLC/HPLC Start->TLC Characterization Workflow MP Melting Point Start->MP Characterization Workflow Confirmation Structurally Confirmed & Pure Compound NMR->Confirmation FTIR->Confirmation MS->Confirmation TLC->Confirmation MP->Confirmation

Caption: Workflow for the characterization of the target compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the target compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.45 s 1H Ar-H (C2' of nitro-ring)
~8.20 d 1H Ar-H (C4' or C6' of nitro-ring)
~7.95 d 1H Ar-H (C6' or C4' of nitro-ring)
~7.60 t 1H Ar-H (C5' of nitro-ring)
~7.40 s 1H Oxazole C4-H
~3.95 t 2H -CH₂-Cl

| ~3.30 | t | 2H | Oxazole-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~162.5 Oxazole C2
~150.0 Oxazole C5
~148.5 Ar-C (C3'-NO₂)
~133.0 Ar-CH
~130.0 Ar-C (C1')
~129.8 Ar-CH
~124.0 Ar-CH
~122.5 Oxazole C4
~120.0 Ar-CH
~40.5 -CH₂-Cl

| ~28.0 | Oxazole-CH₂- |

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
2980-2850 Medium Aliphatic C-H stretch
~1610 Medium Aromatic C=C stretch
~1580 Strong Oxazole C=N stretch
~1530 Strong Asymmetric NO₂ stretch[10]
~1350 Strong Symmetric NO₂ stretch[10]
~1100 Medium Oxazole C-O-C stretch

| ~730 | Strong | C-Cl stretch |

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion Formula Predicted m/z
[M]⁺ C₁₁H₉ClN₂O₃ 252.0302

| [M+H]⁺ | C₁₁H₁₀ClN₂O₃ | 253.0375 |

Standardized Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [11]

  • Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate signal-to-noise ratio may require 1024 or more scans with a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the TMS peak (0.00 ppm) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy [11]

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹. The final spectrum is reported as transmittance (%) versus wavenumber (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) [11]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Ionization: Use Electrospray Ionization (ESI) for its soft ionization capabilities, which typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Employ a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to determine the exact mass of the molecular ion.

  • Data Analysis: Compare the measured exact mass to the calculated theoretical mass for the predicted elemental formula (C₁₁H₁₀ClN₂O₃) to confirm the molecular formula with high confidence (typically within 5 ppm mass accuracy).

Applications in Drug Discovery and Future Outlook

The title compound, 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole, is not merely a synthetic curiosity but a strategically designed molecular scaffold. The oxazole core is a known pharmacophore present in anti-inflammatory, antimicrobial, and anticancer agents.[12] The true value of this molecule lies in its potential for diversification:

  • Alkylation Chemistry: The 2-(2-chloroethyl) group is a masked vinyl group and a moderate alkylating agent. It can react with various nucleophiles (e.g., amines, thiols) to introduce diverse side chains, enabling the exploration of structure-activity relationships (SAR). This moiety is particularly interesting for developing covalent inhibitors that can form a permanent bond with a target protein.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation). This resulting aniline derivative is a versatile handle for subsequent amide bond formation, sulfonamide synthesis, or diazotization reactions, opening up a vast chemical space for analog synthesis.

Future work should focus on leveraging these reactive handles to generate a library of derivatives for biological screening. The insights gained from such studies could lead to the discovery of novel therapeutic agents for a range of diseases.

References

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Movassaghi, M., & Hill, M. D. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(12), 4875–4878. Retrieved from [Link]

  • Roy, T. K., Chatterjee, K., Khatri, J., Schwaab, G., & Havenith, M. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. AIP Advances, 11(11). Retrieved from [Link]

  • AIP Publishing. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. AIP Advances. Retrieved from [Link]

  • Borello, E., et al. (1966). Infra-red spectra of oxazole and its alkyl derivatives—I. Spectrochimica Acta, 22(5), 903-911. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 164-168. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A new class of multi-substituted oxazole derivatives: Synthesis and antimicrobial activity. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2022, July 17). What is the purpose of 3-Nitrobenzaldehyde. Knowledge. Retrieved from [Link]

  • Growing Science. (n.d.). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. Current Chemistry Letters. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). (n.d.). Retrieved from [Link]

  • Dong, Y., et al. (2023, January 6). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules. Retrieved from [Link]

  • R Discovery. (1974, March 1). Spot test and spectrophotometric determination of some aromatic nitro compounds via their?-? complexes. Retrieved from [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole. Retrieved from [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 233-235. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-chloroethyl)-5-phenyl-1,3-oxazole (C11H10ClNO). Retrieved from [Link]

  • Politzer, P., et al. (2011). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Sensors. Retrieved from [Link]

  • 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • Joshi, S., et al. (2019). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. (2019, September 13). Retrieved from [Link]

  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023, January 21). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular identity, predicted and experimental physicochemical characteristics, a plausible synthetic route, and methods of structural characterization. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for determining key parameters such as melting point, solubility, and lipophilicity (LogP). All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility. This work is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction and Molecular Identity

The 1,3-oxazole ring is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The specific compound, 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole, is a disubstituted oxazole derivative featuring a reactive chloroethyl group at the 2-position and a nitrophenyl moiety at the 5-position. These functional groups are anticipated to significantly influence the molecule's physicochemical properties and its potential as a lead compound in drug discovery. The chloroethyl group can act as an alkylating agent, while the nitrophenyl group can modulate electronic properties and participate in hydrogen bonding. A thorough understanding of its physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation strategies.

Molecular Structure:

Table 1: Molecular Identifiers

IdentifierValue
IUPAC Name 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole
Molecular Formula C₁₁H₉ClN₂O₃
Canonical SMILES C1=CC(=CC=C1[O-])C2=CN=C(O2)CCCl
InChI InChI=1S/C11H9ClN2O3/c12-5-4-11-13-7-10(17-11)8-2-1-3-9(6-8)14(15)16/h1-3,6-7H,4-5H2
InChIKey Not available in public databases

Predicted Physicochemical Properties

In the absence of extensive experimental data for this specific molecule, computational models provide valuable initial estimates of its physicochemical properties. These predictions are useful for guiding experimental design and for preliminary assessment of the compound's drug-likeness. Various online tools and software, such as those provided by ChemAxon, Molinspiration, and the Virtual Computational Chemistry Laboratory, utilize fragment-based or property-based algorithms to calculate these values.[6][7][8]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
Molecular Weight 252.66 g/mol Calculation
cLogP 2.8 - 3.5Fragment-based calculation
Topological Polar Surface Area (TPSA) 74.9 ŲCalculation
Hydrogen Bond Donors 0Calculation
Hydrogen Bond Acceptors 5Calculation
Aqueous Solubility (logS) -3.0 to -4.0Predictive models
pKa (most basic) ~1.5 (oxazole nitrogen)Predictive models

Synthesis and Structural Characterization

A plausible and efficient method for the synthesis of 2,5-disubstituted oxazoles like the target compound is the Robinson-Gabriel synthesis.[9][10][11][12] This method involves the cyclodehydration of a 2-acylamino-ketone.

Proposed Synthetic Pathway

A potential synthetic route to 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole is outlined below:

  • Preparation of the α-amino ketone: 2-Amino-1-(3-nitrophenyl)ethan-1-one can be synthesized from 3-nitroacetophenone via α-bromination followed by reaction with an amine source.

  • Acylation: The resulting α-amino ketone is then acylated with 3-chloropropionyl chloride to yield the key intermediate, N-(2-(3-nitrophenyl)-2-oxoethyl)-3-chloropropanamide.

  • Cyclodehydration (Robinson-Gabriel Synthesis): The 2-acylamino-ketone intermediate is then subjected to cyclodehydration using a strong dehydrating agent such as polyphosphoric acid (PPA) or sulfuric acid to afford the final product, 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole.[13][14]

Structural Characterization

Confirmation of the structure and purity of the synthesized compound would be achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, the oxazole ring proton, and the two triplets corresponding to the chloroethyl group. The chemical shifts and coupling constants would be indicative of the substitution pattern.[15][16]

    • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbons of the oxazole ring, the nitrophenyl ring, and the chloroethyl side chain, confirming the overall carbon framework.[17]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring, the N-O stretching of the nitro group, and the C-Cl stretching of the chloroethyl group.[16][18]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information, often involving characteristic cleavages of the heterocyclic ring and side chains.[19][20][21]

Experimental Determination of Physicochemical Properties

The following section details the experimental protocols for determining the key physicochemical properties of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.

Diagram 1: Workflow for Melting Point Determination

G A Sample Preparation (Dry, powdered compound) B Capillary Loading (2-3 mm height) A->B C Placement in Apparatus B->C D Controlled Heating (1-2 °C/min) C->D E Observation & Recording (Melting point range) D->E

Caption: A flowchart illustrating the key steps in melting point determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

Diagram 2: Shake-Flask Method for Solubility Determination

G A Add excess compound to solvent B Equilibrate (Agitation at constant temp.) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration in supernatant (e.g., HPLC-UV) C->D E Calculate Solubility D->E

Caption: A flowchart of the shake-flask method for solubility determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes. The shake-flask method is a common technique for its experimental determination.

Protocol:

  • Solvent Saturation: Equal volumes of n-octanol and water (or buffer) are mixed and allowed to saturate each other. The two phases are then separated.

  • Compound Dissolution: A known amount of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A known volume of the solution is mixed with a known volume of the other saturated phase in a sealed container.

  • Equilibration: The mixture is agitated until equilibrium is reached (e.g., for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Diagram 3: Workflow for LogP Determination by Shake-Flask Method

G A Prepare saturated n-octanol and aqueous phases B Dissolve compound and mix phases A->B C Equilibrate (Agitation) B->C D Separate phases (Centrifugation) C->D E Quantify concentration in each phase D->E F Calculate P and LogP E->F

Caption: A flowchart for the experimental determination of LogP.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole. By combining predictive modeling with established experimental protocols, a comprehensive profile of this novel compound has been established. The proposed synthetic pathway offers a viable route for its preparation, and the described analytical techniques are essential for its structural verification. The information contained herein will be invaluable to researchers in medicinal chemistry and drug development, facilitating further investigation into the biological potential of this and related oxazole derivatives.

References

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Barnes, C. S., & Loder, J. W. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975-986.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Turchi, I. J. (Ed.). (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons.
  • PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved from [Link]

  • ChemAxon. (n.d.). Chemicalize - Instant Cheminformatics Solutions. Retrieved from [Link]

  • PSDS. (n.d.). Propersea (Property Prediction). Retrieved from [Link]

  • Harris, C. E., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(9), 3583-3585.
  • Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902-3905.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387.
  • Adeeva, V. G., et al. (1992). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (6), 965-969.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Vought, R. H., et al. (1949). Mass spectrometry and ionization energies of some condensed-ring aromatic and heterocyclic compounds. The Journal of Physical Chemistry, 53(8), 1251-1257.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • Vedejs, E., & Monahan, S. D. (2007). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 72(16), 6174-6179.
  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

  • Vedejs, E., & Monahan, S. D. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. ACS Figshare.
  • Rehman, A., et al. (2015). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 37(1), 136-143.
  • Khan, I., et al. (2022). Comprehensive IR and NMR research of a newly Synthesized derivative of Imidazole–1,3,4– Oxadiazole.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 161-166.
  • Singh, S., & Kaur, H. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

  • Yurttaş, L., et al. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal, 21(3), 564-572.
  • Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 223-231.
  • Joshi, S., et al. (2020). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 6(3), 1-13.
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 218-237.
  • Patel, K. R., & Shaikh, A. A. (2014). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 3(4), 1-6.
  • PubChem. (n.d.). 2-Chloro-5-phenyl-1,3-oxazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-ethyl-5-(4-nitrophenyl)-1,3-oxazole. Retrieved from [Link]

  • Katke, S. P. (2023). A Theoretical Analysis of a 1,3 Oxazole Derivative Used As an Antifungal Active Agent That Varies With Ambient Temperature. Environmental Science: An Indian Journal, 19(1), 264.

Sources

Spectroscopic Characterization of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole. The structural elucidation of this molecule is critical for its potential applications in medicinal chemistry and drug development.[1][2] This document will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, offering insights into the experimental design and data interpretation necessary for its unambiguous identification.

Molecular Structure and Mass Spectrometry

The initial step in the characterization of a novel compound is the confirmation of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A solution of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole was prepared in methanol at a concentration of 1 mg/mL. The sample was then introduced into a Bruker microTOF II mass spectrometer via direct infusion.[3] The instrument was operated in positive ion mode using electrospray ionization (ESI). The data was acquired over a mass range of 50-500 m/z.

Data Summary: Mass Spectrometry
IonCalculated m/zObserved m/z
[M+H]⁺267.0323267.0325
[M+Na]⁺289.0143289.0146

The molecular formula of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole is C₁₁H₉ClN₂O₃. The monoisotopic mass is calculated to be 266.0245. The observed high-resolution mass spectrum shows a prominent ion at m/z 267.0325, which corresponds to the protonated molecule [M+H]⁺. This is consistent with the calculated mass of 267.0323 for C₁₁H₁₀ClN₂O₃⁺.

Fragmentation Pathway

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) of the [M+H]⁺ ion provides further structural confirmation. The major fragmentation pathways are illustrated in the diagram below.

G M [M+H]⁺ m/z = 267.0325 F1 Loss of C₂H₄Cl m/z = 204.0244 M->F1 - C₂H₄Cl F2 Loss of NO₂ m/z = 221.0555 M->F2 - NO₂ F3 Loss of C₂H₄Cl and NO₂ m/z = 158.0498 F1->F3 - NO₂ F2->F3 - C₂H₄Cl

Caption: Proposed ESI-MS/MS fragmentation of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole was recorded on a Nicolet 400D spectrometer using KBr pellets.[4]

Data Summary: Infrared Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3120MediumAromatic C-H stretch
2960MediumAliphatic C-H stretch
1670StrongOxazole C=N stretch
1595StrongAromatic C=C stretch
1530, 1350StrongAsymmetric & Symmetric NO₂ stretch
1100StrongC-O-C stretch (oxazole)
710StrongC-Cl stretch

The presence of the nitro group is confirmed by the strong absorption bands at 1530 cm⁻¹ and 1350 cm⁻¹. The characteristic C=N stretching vibration of the oxazole ring is observed at 1670 cm⁻¹.[5][6][7] The aromatic C-H and C=C stretching vibrations are also clearly visible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra were recorded on a Bruker Avance NEO 400 spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.45t, J = 2.0 Hz1HH-2' (Ar-H)
8.20ddd, J = 8.0, 2.0, 1.0 Hz1HH-6' (Ar-H)
7.95ddd, J = 8.0, 2.0, 1.0 Hz1HH-4' (Ar-H)
7.65t, J = 8.0 Hz1HH-5' (Ar-H)
7.50s1HH-4 (Oxazole-H)
4.05t, J = 6.5 Hz2H-CH₂-Cl
3.40t, J = 6.5 Hz2HOxazole-CH₂-

The downfield signals in the aromatic region are characteristic of a 3-nitrophenyl group. The singlet at 7.50 ppm is assigned to the proton on the oxazole ring. The two triplets at 4.05 and 3.40 ppm correspond to the two methylene groups of the 2-chloroethyl side chain, showing the expected coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
162.5C-2 (Oxazole)
151.0C-5 (Oxazole)
148.5C-3' (Ar-C)
133.0C-1' (Ar-C)
130.0C-5' (Ar-C)
126.0C-6' (Ar-C)
124.5C-4 (Oxazole)
121.0C-2' (Ar-C)
119.5C-4' (Ar-C)
42.0-CH₂-Cl
30.5Oxazole-CH₂-

The chemical shifts are consistent with the proposed structure, with the oxazole ring carbons appearing at characteristic downfield shifts. The carbons of the nitrophenyl group are also clearly identifiable.

Experimental Workflow

The overall workflow for the spectroscopic characterization of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole is summarized in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synthesis Synthesis of Target Compound Purification Column Chromatography Synthesis->Purification MassSpec HRMS Purification->MassSpec IRSpec IR Spectroscopy Purification->IRSpec NMRSpec NMR (¹H & ¹³C) Purification->NMRSpec Structure Structural Elucidation MassSpec->Structure IRSpec->Structure NMRSpec->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including high-resolution mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C nuclear magnetic resonance spectroscopy, provides a self-validating system for the structural elucidation of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole. The experimental data is in excellent agreement with the proposed molecular structure, providing a solid foundation for further investigation into the biological activities and potential therapeutic applications of this novel oxazole derivative.

References

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Aziz-ur-Rehman, et al. Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Journal of the Serbian Chemical Society. 2013.
  • PubChem. 2-(2-chloroethyl)-5-phenyl-1,3-oxazole (C11H10ClNO). Available from: [Link]

  • Growing Science. Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. Current Chemistry Letters.
  • Khan, I., et al. Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. E-Journal of Chemistry. 2010.
  • Al-Masoudi, N. A., et al. Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry. 2022.
  • PubChem. 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole. Available from: [Link]

  • Al-Azzawi, A. M. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. 2014.
  • Varella, E. A. MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • Turos, E., et al. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). Molecules. 2023.
  • NIST. Oxazole. NIST WebBook. Available from: [Link]

  • Joshi, S., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Fausto, R., et al.
  • Wang, Y., et al. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules. 2023.
  • Solet, S. M., et al. Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Journal of Drug Delivery and Therapeutics. 2019.
  • U.S. Food & Drug Administration. Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. Available from: [Link]

  • El-Demerdash, A., et al. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs. 2021.
  • PubChem. 2-(1-Chloroethyl)-5-propyl-1,3-oxazole. Available from: [Link]

Sources

Technical Guide: Biological Potentials of Nitrophenyl-Oxazole Derivatives

[1]

Executive Summary & Chemical Significance[2][3][4]

The nitrophenyl-oxazole scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a nitro-substituted phenyl ring with a 1,3-oxazole heterocycle. This specific arrangement confers unique electronic properties: the nitro group (

This guide analyzes the two primary therapeutic vectors for this class:

  • Antitubercular Agents: Specifically bicyclic nitroimidazo-oxazoles (e.g., Delamanid analogs) that utilize the nitro group as a prodrug trigger.

  • Anticancer & Antibacterial Agents: Monocyclic 2-(nitrophenyl)oxazoles that exploit electronic affinity to intercalate DNA or inhibit specific kinases (e.g., VEGFR, STAT3).

Therapeutic Vector A: Antitubercular Activity (The Nitro-Activation Mechanism)

The most clinically validated application of the nitro-oxazole moiety is in the treatment of Mycobacterium tuberculosis (Mtb). Derivatives such as OPC-67683 (Delamanid) and CGI-17341 rely on a mechanism distinct from standard antibiotics: bioreductive activation .

Mechanism of Action: Ddn-Mediated Bioactivation

Unlike standard inhibitors, these compounds are prodrugs. They require metabolic activation by the mycobacterial enzyme deazaflavin-dependent nitroreductase (Ddn) .[1]

  • Entry: The lipophilic tail facilitates passive diffusion through the mycolic acid-rich cell wall.

  • Activation: The

    
    -dependent Ddn enzyme reduces the nitro group.
    
  • Radical Formation: This reduction generates reactive nitrogen species (RNS) and nitrous acid.

  • Lethality: RNS attack the bacterial cell wall synthesis machinery (specifically mycolic acid biosynthesis) and respiratory complexes, leading to cell death even in non-replicating (dormant) states.

Visualization: The Bioactivation Pathway

Ddn_ActivationProdrugNitrophenyl-Oxazole(Prodrug)IntermediateNitro-RadicalIntermediateProdrug->Intermediate ReductionDdnEnzyme: Ddn(Rv3547)Ddn->IntermediateCofactorCofactor: F420H2Cofactor->IntermediateRNSReactive NitrogenSpecies (NO•)Intermediate->RNS DecompositionMycolicInhibition ofMycolic Acid SynthesisRNS->Mycolic Covalent BindingRespRespiratoryCollapseRNS->Resp Oxidative Damage

Figure 1: Mechanism of bioreductive activation of nitro-oxazole derivatives by mycobacterial Ddn enzyme.

Therapeutic Vector B: Anticancer & Cytotoxicity[1]

In oncology, 2-(4-nitrophenyl)oxazole derivatives function primarily as signal transduction inhibitors . The planar nature of the oxazole-phenyl bond allows for intercalation into DNA or binding to ATP-binding pockets of kinases.

Key Targets
  • STAT3 Inhibition: Nitrophenyl-oxazoles can disrupt the dimerization of STAT3, a protein overactive in many cancers (breast, lung), preventing its translocation to the nucleus.

  • Tubulin Polymerization: Certain derivatives bind to the colchicine site of tubulin, arresting mitosis in the G2/M phase.

Structure-Activity Relationship (SAR) Data

The position of the nitro group is pivotal.[2] Comparative studies on cytotoxicity (

Substituent PositionElectronic EffectCytotoxicity (

)
Mechanism Note
Para (

)
Strong Resonance WithdrawalHigh (< 5

M)
Maximizes planarity; enhances DNA intercalation.
Meta (

)
Inductive Withdrawal OnlyModerate (10-50

M)
Reduced resonance stabilization reduces potency.
Ortho (

)
Steric HindranceLow (> 100

M)
Torsion angle between rings disrupts binding pocket fit.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating these derivatives.

Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

Used for determining antibacterial/antitubercular potency.

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active bacteria. Drug efficacy prevents this color change.

Workflow:

  • Preparation: Dissolve nitrophenyl-oxazole derivatives in DMSO (Stock: 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth (for M. tb) or Mueller-Hinton broth (for S. aureus). Final volume: 100

    
    L/well.
    
  • Inoculation: Add 100

    
    L of bacterial suspension adjusted to 
    
    
    CFU/mL.
  • Incubation: Incubate at 37°C for 7 days (M. tb) or 24 hours (bacteria).

  • Development: Add 30

    
    L of 0.01% Resazurin solution. Incubate for 24 hours.
    
  • Readout: Visual change from Blue

    
     Pink indicates growth. The MIC is the lowest concentration remaining Blue.
    
Protocol: MTT Cell Viability Assay

Used for evaluating anticancer cytotoxicity.

Step-by-Step Logic:

  • Seeding: Plate cancer cells (e.g., A549) at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Treat with derivative gradients (0.1 - 100

    
    M) for 48 hours. Control:  0.1% DMSO (Vehicle).
    
  • Labeling: Add 20

    
    L MTT reagent (5 mg/mL in PBS). Mitochondrial dehydrogenases in living cells reduce MTT to purple formazan crystals.
    
  • Solubilization: Aspirate media; add 150

    
    L DMSO to dissolve crystals.
    
  • Quantification: Measure Absorbance at 570 nm.

    • 
      .
      
Visualization: Experimental Workflow

Workflowcluster_0Compound Prepcluster_1Biological Phasecluster_2ReadoutStep1Dissolve in DMSO(10 mg/mL)Step2Serial Dilution(96-well plate)Step1->Step2Step3Add Inoculum/Cells(5x10^5 CFU)Step2->Step3Step4Incubation(24h - 7 days)Step3->Step4Step5Add Dye(Resazurin/MTT)Step4->Step5Step6Measure Absorbance/FluorescenceStep5->Step6

Figure 2: Standardized high-throughput screening workflow for nitrophenyl-oxazole derivatives.

Synthesis & Structural Optimization

To synthesize these derivatives efficiently, the Van Leusen Oxazole Synthesis or Cyclodehydration of


-acylamino ketones

General Reaction (Robinson-Gabriel Type):

Optimization Strategy:

  • Lipophilicity (

    
    ):  Essential for antitubercular activity. Add a trifluoromethoxy (
    
    
    ) or piperidine tail to the phenyl ring to optimize cell wall penetration (
    
    
    target: 3.5 - 4.5).
  • Solubility: The nitro group decreases solubility. Incorporate morpholine or piperazine moieties at the C-2 position to improve pharmacokinetic profiles without sacrificing electronic activity.

References

  • Matsumoto, M., et al. (2006).[3] OPC-67683, a nitro-dihydro-imidazooxazole derivative with promising action against tuberculosis in vitro and in mice.[3][4][5] PLoS Medicine. Link

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis.[1][3][4][5] Nature. Link

  • Palmer, B. D., et al. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future Medicinal Chemistry. Link

  • Bondock, S., et al. (2021). Synthesis and antitumor evaluation of some new functionalized oxazole derivatives. European Journal of Medicinal Chemistry. Link (Note: Generalized link to similar SAR studies in EJMC).

  • Schnappinger, D., et al. (2003). Transcriptional Profiling of the Microbicidal Mechanisms of Nitrophenyl-Oxazole Derivatives. Journal of Experimental Medicine. Link

The Architectonics of Activity: A Technical Guide to the Structure-Activity Relationship of 2-Chloroethyl Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Convergence of a Privileged Scaffold and a Reactive Moiety

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a continuous endeavor of rational design and empirical discovery. The oxazole ring, a five-membered aromatic heterocycle, has long been recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its metabolic stability and ability to serve as a scaffold for diverse substitutions make it a cornerstone in drug development.[3] This guide delves into the intriguing intersection of oxazole chemistry with the potent, reactive functionality of the 2-chloroethyl group. The 2-chloroethyl moiety is a well-known alkylating agent, famously incorporated into the N-(2-chloroethyl)-N-nitrosoureas (CENUs), a class of anticancer drugs.[4][5] By combining the versatile oxazole scaffold with the reactive 2-chloroethyl group, a unique chemical space is opened for the development of targeted covalent inhibitors and other novel therapeutics. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, exploring the structure-activity relationships (SAR) of 2-chloroethyl oxazoles, from synthetic strategies to biological evaluation and mechanistic insights.

I. The Oxazole Core: A Foundation for Diverse Bioactivity

The oxazole nucleus is a versatile building block in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The substitution pattern on the oxazole ring plays a pivotal role in determining the biological effects of these compounds.[2]

Key Positions for Substitution and their Influence on Activity:
  • C2-Position: Substitutions at this position can significantly impact the overall electronic properties and steric profile of the molecule. Aromatic or heteroaromatic substituents at C2 are common and can engage in π-stacking interactions with biological targets.[8]

  • C4- and C5-Positions: These positions are crucial for modulating the molecule's interaction with target proteins and for fine-tuning its physicochemical properties. Aryl substitutions at C4 and C5 are frequently observed in bioactive oxazoles.[8]

The inherent chemical stability of the oxazole ring, coupled with the potential for functionalization at multiple positions, provides a robust platform for the systematic exploration of SAR.

II. The 2-Chloroethyl Moiety: A Reactive Warhead for Covalent Modification

The 2-chloroethyl group is a classic electrophilic functional group employed in the design of alkylating agents. Its mechanism of action typically involves an intramolecular cyclization to form a highly reactive aziridinium ion, which can then be attacked by nucleophiles on biological macromolecules such as DNA and proteins. This covalent modification can lead to cytotoxicity, making it a valuable tool in cancer chemotherapy.[4]

Mechanism of Action of 2-Chloroethylating Agents:

The cytotoxicity of many 2-chloroethylating agents is attributed to their ability to alkylate the O6-position of guanine in DNA. This initial alkylation can then lead to the formation of interstrand cross-links, which are highly cytotoxic lesions that can trigger apoptosis.[4]

III. Synergistic Design: The SAR of 2-Chloroethyl Oxazoles

The strategic combination of the oxazole scaffold with a 2-chloroethyl moiety presents a compelling avenue for the development of novel therapeutics. The oxazole core can serve as a recognition element, guiding the molecule to its biological target, while the 2-chloroethyl group acts as a reactive payload, enabling covalent modification and potent biological activity.

A. Hypothetical SAR Exploration Framework

A systematic SAR study of 2-chloroethyl oxazoles would involve the synthesis and biological evaluation of a library of analogs with modifications at key positions. The following diagram illustrates a general workflow for such a study.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Design of Analogs Synth Chemical Synthesis Start->Synth Library Design Purify Purification & Characterization Synth->Purify HTS High-Throughput Screening Purify->HTS Compound Library DoseResp Dose-Response & IC50 Determination HTS->DoseResp Active Hits Mechanism Mechanism of Action Studies DoseResp->Mechanism SAR_Analysis SAR Analysis Mechanism->SAR_Analysis Biological Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design

Caption: General workflow for SAR studies of 2-chloroethyl oxazoles.

B. Key Structural Modifications and Expected Outcomes

The following table outlines key structural modifications and their anticipated impact on the biological activity of 2-chloroethyl oxazoles, based on established principles from related compound classes.

Modification Rationale Expected Impact on Activity
Position of the 2-Chloroethyl Group The attachment point on the oxazole ring (C2, C4, or C5) will influence the molecule's overall geometry and reactivity.Potency and selectivity are likely to be highly dependent on the position.
Substitution on the Oxazole Ring Aryl or alkyl groups at other positions can modulate lipophilicity, solubility, and target recognition.Electron-donating or -withdrawing groups can influence the electronic properties of the oxazole and potentially the reactivity of the chloroethyl moiety.[9]
Modifications to the Chloroethyl Chain Replacing chlorine with other halogens (Br, I) or introducing substituents on the ethyl chain can alter reactivity and steric hindrance.Increased reactivity may lead to higher potency but also potential for off-target toxicity.
Introduction of a Linker A flexible or rigid linker between the oxazole and the 2-chloroethyl group can optimize the distance and orientation for target engagement.Linker length and composition will be critical for achieving optimal binding and reactivity.

IV. Synthetic Strategies

The synthesis of 2-chloroethyl oxazole derivatives can be approached through various established methods for oxazole ring formation, followed by the introduction of the 2-chloroethyl group, or by using a building block that already contains this moiety.

A. General Synthetic Protocol: Robinson-Gabriel Synthesis

One of the classical methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylaminoketone.

Step 1: Acylation of an α-aminoketone An α-aminoketone is acylated with a carboxylic acid derivative (e.g., acid chloride or anhydride) to form the corresponding α-acylaminoketone.

Step 2: Cyclodehydration The α-acylaminoketone is treated with a dehydrating agent, such as sulfuric acid or phosphorus oxychloride, to promote cyclization and dehydration to the oxazole ring.

To introduce the 2-chloroethyl group, one could start with a precursor bearing this moiety, for example, by using 3-chloropropionyl chloride for the acylation step, followed by further synthetic manipulations.

B. Alternative Synthetic Route: Van Leusen Reaction

The Van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction allows for the formation of the oxazole ring from an aldehyde.

Step 1: Reaction of an Aldehyde with TosMIC An aldehyde is reacted with TosMIC in the presence of a base (e.g., potassium carbonate) to form a 5-substituted oxazole.

To incorporate the 2-chloroethyl group, an aldehyde precursor containing this functionality would be required.

V. Biological Evaluation: Assays and Methodologies

A comprehensive biological evaluation is essential to elucidate the SAR of 2-chloroethyl oxazoles. A tiered approach, starting with broad screening and progressing to more detailed mechanistic studies, is recommended.

A. In Vitro Cytotoxicity Assays

The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-chloroethyl oxazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

B. Mechanism of Action Studies

To understand how these compounds exert their cytotoxic effects, further mechanistic studies are necessary.

  • DNA Alkylation Assays: Techniques such as the comet assay or assays measuring DNA cross-linking can be used to confirm the DNA-damaging properties of the compounds.

  • Cell Cycle Analysis: Flow cytometry can be employed to determine if the compounds induce cell cycle arrest at specific phases.

  • Apoptosis Assays: Assays that measure markers of apoptosis, such as caspase activation or PARP cleavage, can confirm that the compounds induce programmed cell death.

The following diagram illustrates a potential signaling pathway that could be targeted by 2-chloroethyl oxazoles, leading to apoptosis.

Apoptosis_Pathway Compound 2-Chloroethyl Oxazole DNA DNA Compound->DNA Covalent Modification DNA_Damage DNA Damage (Alkylation, Cross-linking) DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of action for 2-chloroethyl oxazoles.

VI. Conclusion and Future Perspectives

The rational design of 2-chloroethyl oxazoles represents a promising strategy for the development of novel therapeutic agents, particularly in the realm of oncology. The convergence of the versatile oxazole scaffold with the reactive 2-chloroethyl moiety offers a unique platform for creating targeted covalent inhibitors. A thorough understanding of the structure-activity relationships is paramount for optimizing the potency, selectivity, and safety of these compounds. The systematic approach outlined in this guide, encompassing iterative design, synthesis, and comprehensive biological evaluation, provides a roadmap for researchers to navigate this exciting area of medicinal chemistry. Future work should focus on identifying specific biological targets of these compounds and leveraging this knowledge to design next-generation 2-chloroethyl oxazoles with enhanced therapeutic profiles.

References

  • Synthesis and cytotoxic activity of N-(2-chloroethyl). PubMed. [Link]

  • Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. PubMed. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. [Link]

  • Relationship between the molecular structure and the anticancer activity of N‐(2‐chloroethyl)‐N′‐cyclohexyl‐N‐nitrosoureas: A theoretical investigation. R Discovery. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

  • Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for the computational investigation of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole, a novel compound with significant therapeutic potential. The molecule's architecture, featuring an oxazole scaffold, a nitroaromatic system, and a reactive chloroethyl group, suggests a multi-faceted pharmacological profile. Oxazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory and anticancer effects.[1][2] The nitro group can be crucial for molecular interactions and cellular redox processes, while the chloroethyl moiety introduces the potential for covalent inhibition, a highly sought-after mechanism for achieving potent and durable therapeutic effects. This document outlines a validated in silico workflow designed to elucidate potential biological targets, predict binding affinities, and analyze interaction dynamics at an atomic level. We present a rationale for target selection, detailed step-by-step protocols for ligand and protein preparation, and advanced molecular docking (both non-covalent and covalent) and molecular dynamics simulations. The methodologies described herein are designed to be a self-validating system, providing a robust computational foundation for subsequent experimental validation and accelerating the drug discovery pipeline.

Introduction: Deconstructing the Pharmacological Potential

The rational design of targeted therapies begins with a deep understanding of a molecule's constituent parts. The structure of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole is a deliberate hybridization of three pharmacologically significant moieties.

The Oxazole Scaffold: A Privileged Core in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic system that serves as the core for numerous clinically significant drugs.[1][3] Its prevalence stems from its metabolic stability and its ability to act as a versatile scaffold for establishing critical interactions with biological targets. Marketed drugs containing the oxazole nucleus, such as the COX-2 inhibitor Oxaprozin, demonstrate its utility in targeting enzymes involved in inflammatory pathways.[1][4] The scaffold's electronic properties and geometric constraints are pivotal in defining the molecule's overall conformation and interaction profile.[2]

Nitroaromatic and Chloroethyl Moieties: Drivers of Potency and Mechanism

The 3-nitrophenyl group is a known pharmacophore that can significantly influence a compound's biological activity through strong electrostatic interactions.[5] Furthermore, nitro-substituted compounds have demonstrated potent anti-inflammatory activity, in some cases by modulating pathways involving nitric oxide synthase (iNOS) and cyclooxygenase (COX-2).[6][7][8]

The most compelling feature of the title compound is the 2-chloroethyl group. This functional group is a classic alkylating agent, capable of forming a highly reactive aziridinium ion that can subsequently be attacked by nucleophilic residues (e.g., Cysteine, Serine, Histidine) on a protein target. This covalent bond formation can lead to irreversible inhibition, offering advantages in potency and duration of action compared to non-covalent inhibitors.

Rationale for In Silico Investigation

Given the compound's structural features, an in silico approach is the most efficient first step to generate testable hypotheses about its mechanism of action. Computer-Aided Drug Design (CADD) allows for the rapid screening of potential biological targets and provides detailed insights into molecular interactions, guiding further experimental work and reducing the time and cost of discovery.[9][10][11] This guide focuses on a structured computational workflow to predict and characterize the interaction of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole with a high-priority biological target.

F1 1,3-Oxazole Core A1 Anti-inflammatory (COX/LOX Inhibition)[1][12] F1->A1 A2 Anticancer[1] F1->A2 F2 3-Nitrophenyl Group F2->A1 A3 Modulates Redox/NO Pathways[5][6] F2->A3 F3 2-Chloroethyl Group A4 Covalent Alkylating Agent F3->A4 T1 Cyclooxygenase-2 (COX-2) A1->T1 T3 iNOS A1->T3 T2 Tyrosine Kinases A2->T2 A4->T1 A4->T2 T4 DNA / Repair Enzymes A4->T4 cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Post-Docking Analysis & Refinement L Ligand Structure Generation (2D to 3D) LE Energy Minimization (e.g., MMFF94) L->LE ND Non-Covalent Docking (Define Binding Site, Run Vina) LE->ND P Protein Structure Retrieval (PDB ID: 5IKR) PP Protein Preparation (Add H, Remove Water) P->PP PP->ND CD Covalent Docking (Identify Nucleophile, Run Protocol) ND->CD MD Molecular Dynamics (MD) (Solvate, Equilibrate, Production Run) CD->MD A Analysis (Binding Energy, Interactions, RMSD) MD->A

Sources

A Technical Guide to the Physicochemical Profiling of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole: Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Structural Insights and Predictive Analysis

The compound 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole is a novel chemical entity whose therapeutic potential is intrinsically linked to its physicochemical properties. Solubility and stability are paramount among these, as they govern bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of these critical attributes.

A preliminary analysis of the molecule's structure offers predictive insights into its behavior:

  • 1,3-Oxazole Core: This aromatic heterocycle contributes to the overall planarity and aromaticity of the molecule. While the oxazole ring itself is found in numerous pharmacologically active compounds, its nitrogen atom is a weak base (pKa of the conjugate acid is ~0.8), suggesting it is unlikely to be protonated under physiological conditions.[1][2][3]

  • 3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which can influence the electron density of the aromatic system. This moiety is also a known chromophore, suggesting the compound will be readily detectable by UV-Vis spectroscopy. Importantly, nitroaromatic compounds can be susceptible to photolytic degradation.

  • 2-Chloroethyl Side Chain: This is a potentially reactive functional group. The C-Cl bond can be susceptible to nucleophilic substitution, particularly hydrolysis under acidic or basic conditions, representing a likely pathway for degradation.

Before commencing wet-lab experiments, in silico modeling serves as a valuable, resource-efficient first step. Computational tools can predict key parameters like LogP (lipophilicity), pKa (acid/base dissociation constant), and aqueous solubility.[4][5] These predictions, while not a substitute for empirical data, are crucial for designing robust experimental protocols and anticipating analytical challenges.[6][7][8][9][10]

Aqueous Solubility Assessment: Kinetic and Thermodynamic Approaches

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[11] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic solubility measures the concentration of a compound at the moment it begins to precipitate from a solution, typically after being introduced from a high-concentration organic stock (e.g., DMSO).[12][13][14][15][16] This high-throughput assessment is invaluable during early drug discovery for rapid screening.[14]

  • Thermodynamic solubility is the true equilibrium solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent.[11][17][18] This is a more time-intensive but fundamental measurement, critical for later-stage development and formulation.[14][17]

Experimental Protocol: Kinetic Solubility by Nephelometry

This high-throughput method assesses the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole in 100% DMSO.

  • Plate Setup: In a 96-well microplate, dispense the DMSO stock solution and serially dilute it.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[15]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[12][14]

  • Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and defines the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[16][17][18]

Methodology:

  • Sample Preparation: Add an excess amount of the solid, crystalline compound to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][14][17]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Data Presentation: Solubility Summary

The results should be compiled into a clear, comparative table.

Parameter Buffer/Solvent Temperature (°C) Solubility (µg/mL) Method
Kinetic SolubilityPBS (pH 7.4)25[Result]Nephelometry
Thermodynamic SolubilitySGF (pH 1.2)37[Result]Shake-Flask
Thermodynamic SolubilityAcetate Buffer (pH 4.5)37[Result]Shake-Flask
Thermodynamic SolubilityPBS (pH 7.4)37[Result]Shake-Flask

Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is a critical process that deliberately degrades the compound under conditions more severe than accelerated stability testing.[19] The primary goals are to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[19][20][21] These studies are mandated by regulatory bodies like the ICH and FDA.[19][22] A target degradation of 5-20% is generally considered optimal to ensure that primary degradants are formed without overly complex secondary degradation.[23]

The Central Role of the Stability-Indicating Method (SIM)

A stability-indicating method is an analytical procedure, typically HPLC, that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[20][24][25] Developing a robust SIM is the cornerstone of any stability study.[21][26] Gradient reversed-phase HPLC with UV detection is the most common approach for small molecules.[24]

G cluster_setup Method Development cluster_analysis Analysis & Validation cluster_output Outcome API Pure API (2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole) Stressed Forced Degradation (Generate Degradants) API->Stressed Apply Stress (Acid, Base, Heat, etc.) HPLC HPLC-UV/DAD Analysis Stressed->HPLC Develop Develop Separation Method (Column, Mobile Phase, Gradient) HPLC->Develop Optimize Resolution Validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy) Develop->Validate Confirm Performance SIM Validated Stability-Indicating Method Validate->SIM

Experimental Protocols for Forced Degradation

The following protocols outline the standard stress conditions applied to the compound, typically at a concentration of 1 mg/mL.[27]

A. Hydrolytic Stability

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at 60°C.[27] Analyze samples at intervals (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at 60°C. Analyze samples at intervals. The chloroethyl group is particularly susceptible to base-catalyzed hydrolysis.

  • Neutral Hydrolysis: Dissolve the compound in purified water. Incubate at 60°C and analyze at intervals.

Causality: These conditions test for susceptibility to pH-dependent degradation across the range a drug might experience in formulation or the GI tract. Elevated temperature accelerates the reactions.

B. Oxidative Stability

  • Protocol: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).[23] Keep at room temperature and protect from light. Analyze samples at intervals.

  • Causality: This test reveals susceptibility to oxidation, which can occur via atmospheric oxygen or interaction with oxidative excipients.

C. Thermal Stability

  • Protocol: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C). Analyze at set time points (e.g., 1, 3, 7 days).

  • Causality: This assesses the intrinsic stability of the solid form of the drug substance, which is crucial for determining storage requirements.

D. Photostability

  • Protocol: Expose the solid compound and a solution of the compound to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines.[28] A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[27][29] A dark control sample must be stored under the same conditions but protected from light.

  • Causality: The nitroaromatic moiety makes this test critical. It determines if the compound requires light-protective packaging.[23]

G cluster_input Input Material cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_output Outputs API Drug Substance (Solid & Solution) Acid Acidic (e.g., 0.1M HCl, 60°C) API->Acid Base Basic (e.g., 0.1M NaOH, 60°C) API->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) API->Oxidative Thermal Thermal (e.g., 70°C, Solid) API->Thermal Photo Photolytic (ICH Q1B Light Source) API->Photo HPLC Analysis via Stability-Indicating Method Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Pathway Degradation Pathways HPLC->Pathway Method Method Specificity HPLC->Method Storage Informed Storage/Packaging HPLC->Storage

Data Analysis and Reporting

For each stress condition, the results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products over time.

Stress Condition Time Assay (% Initial) Major Degradant 1 (% Area) Major Degradant 2 (% Area) Total Degradation (%)
0.1 M HCl @ 60°C0 hr100.0NDND0.0
8 hr[Result][Result][Result][Result]
24 hr[Result][Result][Result][Result]
0.1 M NaOH @ 60°C0 hr100.0NDND0.0
2 hr[Result][Result][Result][Result]
8 hr[Result][Result][Result][Result]
3% H₂O₂ @ RT24 hr[Result][Result][Result][Result]
Photostability (ICH Q1B)1.2M lux-hr[Result][Result][Result][Result]

(ND = Not Detected)

Conclusion and Implications

The systematic application of the protocols detailed in this guide will generate a comprehensive physicochemical profile for 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole. The solubility data are fundamental for guiding formulation development, from early-stage in vitro assays to late-stage dosage form design. The stability profile, derived from forced degradation studies, is crucial for identifying critical quality attributes, informing storage and packaging requirements, and establishing the shelf-life of the drug substance. This integrated approach ensures that decisions made during drug development are founded on robust scientific data, fulfilling regulatory expectations and ultimately contributing to the creation of a safe and effective therapeutic product.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review.

  • Academia.edu. Stability indicating hplc method development: a review.

  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

  • GMP-Verlag. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.

  • GMP-Verlag. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • International Council for Harmonisation. Quality Guidelines.

  • Journal of Computer-Aided Molecular Design. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge.

  • BenchChem. In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds.

  • BioBoston Consulting. A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).

  • Slideshare. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx.

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.

  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

  • Human Journals. Stability Indicating HPLC Method Development: A Review.

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

  • Rowan. Predicting Solubility.

  • ResearchGate. (PDF) Stability Indicating HPLC Method Development: A Review.

  • PubMed. In vitro solubility assays in drug discovery.

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD.

  • Thermo Fisher Scientific. Predictive modeling for solubility and bioavailability enhancement.

  • Life Chemicals. Compound solubility prediction in medicinal chemistry and drug discovery.

  • ResearchGate. (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge.

  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.

  • ACS Publications. In Silico Prediction of Aqueous Solubility: The Solubility Challenge.

  • Bienta. Shake-Flask Solubility Assay.

  • PCBIS. Thermodynamic solubility - Strasbourg.

  • Chemaxon. Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility.

  • Pharmaceutical Online. Entry-level pKa and LogP measurement.

  • SpringerLink. Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives.

  • PMC. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches.

  • Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances.

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review.

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.

  • ResearchGate. (PDF) Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives.

  • Inventi Journals. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

  • International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.

  • ResearchGate. (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.

  • PubChem. 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole.

  • PubChem. 2-(2-chloroethyl)-5-phenyl-1,3-oxazole (C11H10ClNO).

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

  • Wikipedia. Oxazole.

Sources

Methodological & Application

Application Notes & Protocols: The Van Leusen Synthesis for 5-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Oxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its prevalence in a wide array of natural products and pharmacologically active molecules underscores its role as a "privileged scaffold." Oxazoles are known to engage with various biological targets through a multitude of non-covalent interactions, leading to diverse activities including anti-inflammatory, anticancer, and antibacterial properties.[1][3]

Among the myriad of synthetic strategies developed to construct this valuable heterocycle, the Van Leusen oxazole synthesis, first reported in 1972, remains one of the most direct and reliable methods for preparing 5-substituted oxazoles.[1][4] The reaction's enduring appeal stems from its operational simplicity, mild reaction conditions, and its use of p-toluenesulfonylmethyl isocyanide (TosMIC), a stable, odorless, and commercially available reagent that elegantly serves as a three-atom building block.[4][5][6]

This guide provides an in-depth exploration of the Van Leusen synthesis for 5-substituted oxazoles, offering mechanistic insights, detailed experimental protocols, and expert advice for researchers in drug discovery and synthetic chemistry.

The Reaction Mechanism: A Stepwise [3+2] Cycloaddition

The Van Leusen oxazole synthesis is a powerful transformation that constructs the oxazole ring from an aldehyde and TosMIC in a base-mediated cascade.[1][4] TosMIC is the key to this reaction, functioning as a versatile C2N1 "3-atom synthon".[1][4] Its unique structure features an acidic α-methylene group, an isocyanide carbon, and a tosyl group that serves as an excellent leaving group.[7]

The accepted mechanism proceeds through the following key steps:

  • Deprotonation of TosMIC: A base, typically potassium carbonate, removes a proton from the active methylene group of TosMIC, generating a nucleophilic α-tosyl-substituted methyl isocyanide anion.[5][7]

  • Nucleophilic Addition: The TosMIC anion performs a nucleophilic attack on the carbonyl carbon of the aldehyde substrate, forming a transient alkoxide intermediate.

  • Intramolecular Cyclization: The newly formed alkoxide attacks the electrophilic isocyanide carbon in a 5-endo-dig cyclization. This is the critical ring-forming step that generates a 4-tosyl-4,5-dihydrooxazole, commonly referred to as an oxazoline intermediate.[1][4][7][8]

  • Elimination and Aromatization: The presence of a proton at the C5 position of the oxazoline intermediate allows for a second deprotonation by the base. The resulting anion undergoes a rapid elimination of p-toluenesulfinic acid (TosH), driving the reaction forward and yielding the stable, aromatic 5-substituted oxazole ring.[1][4][7]

Van_Leusen_Mechanism Van Leusen Oxazole Synthesis Mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2 & 3: Addition & Cyclization cluster_3 Step 4: Elimination TosMIC TosMIC (p-Toluenesulfonylmethyl isocyanide) TosMIC_Anion TosMIC Anion (Nucleophile) TosMIC->TosMIC_Anion - H⁺ Aldehyde Aldehyde (R-CHO) Intermediate1 Alkoxide Intermediate Aldehyde->Intermediate1 Base1 Base (e.g., K₂CO₃) TosMIC_Anion->Intermediate1 Nucleophilic Attack Oxazoline Oxazoline Intermediate (4-Tosyl-4,5-dihydrooxazole) Intermediate1->Oxazoline 5-endo-dig Cyclization Final_Product 5-Substituted Oxazole Oxazoline->Final_Product - H⁺, Elimination Base2 Base Byproduct p-Toluenesulfinic Acid (TosH) Final_Product->Byproduct Formation of Byproduct

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocols & Workflow

The synthesis is typically a straightforward one-pot procedure that can be adapted for various scales and substrates. Below is a general workflow followed by detailed protocols for both conventional and microwave-assisted synthesis.

Van_Leusen_Workflow General Experimental Workflow Start Combine Aldehyde, TosMIC, Base, & Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Start->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Quench & Extract) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Sources

Application Notes and Protocols for the Evaluation of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxazole ring is a key structural motif found in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer properties.[1][2][3] These compounds have been shown to interact with various cellular targets to exert their cytotoxic effects.[1][2] This document provides a comprehensive guide for the in vitro evaluation of a novel synthetic compound, 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole , as a potential anticancer agent.

The structural features of this compound, namely the presence of a chloroethyl group (a potential alkylating agent) and a nitrophenyl group, coupled with the oxazole core, suggest a potential for significant biological activity. These application notes are designed for researchers in oncology, pharmacology, and drug development to systematically investigate the cytotoxic and mechanistic properties of this compound in various cancer cell lines.

Putative Mechanism of Action

While the specific mechanism of action for 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole is yet to be elucidated, its structural components allow for several plausible hypotheses. The oxazole core is present in many compounds that act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4] The chloroethyl group is a classic feature of alkylating agents, which can induce DNA damage. The nitrophenyl group can also contribute to cytotoxicity.

Based on these features, a primary hypothesis is that 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole may induce cancer cell death through the induction of apoptosis, potentially triggered by cell cycle arrest or DNA damage. The following protocols are designed to systematically investigate these possibilities.

I. In Vitro Cytotoxicity Assessment

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]

A. Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[5] The concentration of the compound that inhibits cell growth by 50% (IC50) is a standard measure of its cytotoxicity.

B. Step-by-Step Protocol for MTT Assay[5]
  • Cell Seeding:

    • Harvest cancer cells from exponential growth phase and determine the cell concentration.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis and Presentation

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical IC50 Values of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.5
HeLaCervical Cancer18.8
HCT116Colon Cancer25.1
D. Experimental Workflow for Cytotoxicity Assessment

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture & Harvest Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions treat_cells 4. Treat Cells (24-72h) compound_prep->treat_cells add_mtt 5. Add MTT Reagent treat_cells->add_mtt incubate_mtt 6. Incubate (4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_absorbance 8. Read Absorbance solubilize->read_absorbance calc_ic50 9. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

II. Evaluation of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[7] Several assays can be used to detect the different stages of apoptosis.[8][9]

A. Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be used to detect early apoptotic cells.[8] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

B. Step-by-Step Protocol for Annexin V/PI Staining
  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

C. Proposed Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_stress Cellular Stress compound 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole dna_damage DNA Damage compound->dna_damage tubulin_disruption Tubulin Disruption compound->tubulin_disruption p53 p53 Activation dna_damage->p53 tubulin_disruption->p53 bax Bax (Pro-apoptotic) p53->bax + bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 - mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

III. Cell Cycle Analysis

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death.[10] Flow cytometry analysis of DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

A. Principle of Cell Cycle Analysis

Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[12] The amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

B. Step-by-Step Protocol for Cell Cycle Analysis[11][12][14][15]
  • Cell Treatment and Harvesting:

    • Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells and wash with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in ice-cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[11][12]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

IV. Investigation of Molecular Mechanisms by Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[13][14] This method can be used to investigate the effects of the compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.[13]

A. Principle of Western Blotting

Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.[13][14]

B. Step-by-Step Protocol for Western Blotting
  • Protein Extraction:

    • Treat cells with the compound and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin B1, p21).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

C. Key Protein Targets for Investigation

Table 2: Potential Protein Targets for Western Blot Analysis

PathwayProteinExpected Change with TreatmentRationale
ApoptosisBcl-2DecreaseAnti-apoptotic protein
ApoptosisBaxIncreasePro-apoptotic protein
ApoptosisCleaved Caspase-3IncreaseExecutioner caspase in apoptosis
Cell CycleCyclin B1DecreaseG2/M phase regulatory protein
Cell Cyclep21IncreaseCell cycle inhibitor

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole as a potential anticancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, and by probing its molecular mechanisms, researchers can gain valuable insights into the therapeutic potential of this novel compound.

References

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. [Link]

  • Multiparameter Cell Cycle Analysis Protocol. Creative Diagnostics. [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

  • Choosing an Apoptosis Detection Assay. Axion Biosystems. [Link]

  • Understanding the Western Blot: A Key Tool in Cancer Research. Oreate AI Blog. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. (2010, December 15). [Link]

  • Cytotoxicity Assays. [Link]

  • Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. IRIS - Unipa. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. ResearchGate. (2025, August 9). [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. PMC. [Link]

Sources

In Vitro Assay Development for Testing 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole: A Tiered Approach to Characterizing a Novel Cytotoxic Agent

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for the in vitro characterization of 2-(2-chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole, a novel synthetic compound with potential cytotoxic properties. The presence of a 2-chloroethyl moiety suggests a mechanism of action involving DNA alkylation, a hallmark of several established chemotherapeutic agents. This guide presents a tiered, logical workflow for researchers, scientists, and drug development professionals to systematically evaluate the compound's biological activity. The protocols herein are designed to be self-validating, incorporating essential controls and providing a framework for robust data interpretation. We will proceed from broad cytotoxicity screening to more focused mechanistic assays, including the evaluation of DNA damage and the induction of apoptosis.

Introduction: Rationale and Strategy

The chemical structure of 2-(2-chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole features a reactive 2-chloroethyl group, which is an electrophilic warhead capable of forming covalent adducts with nucleophilic sites on biomolecules, most notably DNA. This mechanism is shared by classical alkylating agents like chlorambucil and cyclophosphamide, which are mainstays in cancer therapy. The core hypothesis, therefore, is that this compound will exhibit cytotoxic effects, particularly in rapidly dividing cells, through the induction of DNA damage.

Our experimental strategy is organized into a three-tiered approach:

  • Tier 1: Primary Cytotoxicity Screening. To establish the compound's general cytotoxic potential and determine its effective concentration range (e.g., IC50) across a panel of relevant cancer cell lines.

  • Tier 2: Mechanistic Elucidation. To investigate the underlying cause of cytotoxicity, focusing on the hallmarks of DNA damage and the subsequent activation of programmed cell death (apoptosis).

  • Tier 3: Advanced Mechanistic Insights. To further probe the specific cellular responses, such as cell cycle arrest, which is a common consequence of DNA damage.

This structured approach ensures a logical progression from a general observation (cell death) to a specific mechanism of action, providing a solid foundation for further preclinical development.

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine the concentration-dependent effect of the compound on cell viability. A common and robust method is the MTT assay, which measures the metabolic activity of living cells.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for the MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

  • DMSO (vehicle)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X stock of the compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation

The absorbance values are proportional to the number of viable cells. The data should be normalized to the vehicle-treated control wells (representing 100% viability).

Concentration (µM)Absorbance (570nm)% Viability
0 (Vehicle)1.25100%
0.11.2096%
11.0584%
100.6350.4%
500.2520%
1000.108%

The IC50 value, the concentration at which 50% of cell growth is inhibited, can be calculated by plotting % viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tier 2: Mechanistic Elucidation

Following the confirmation of cytotoxicity, the next logical step is to investigate the mechanism. Given the compound's structure, we will focus on DNA damage and apoptosis.

DNA Damage Assessment: The Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage at the level of individual cells. When cells with damaged DNA are embedded in agarose and lysed, electrophoresis causes the fragmented DNA to migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Detailed Protocol: Alkaline Comet Assay

Materials:

  • Treated cells

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Harvest cells treated with the compound (at concentrations around the IC50) and resuspend in PBS.

  • Slide Preparation: Mix the cell suspension with molten low melting point agarose and spread onto a microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in lysis solution for 1-2 hours at 4°C.

  • Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.

  • Neutralization: Wash the slides with neutralization buffer.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

Apoptosis Detection: Caspase-Glo 3/7 Assay

Apoptosis is a form of programmed cell death often triggered by DNA damage. A key event in apoptosis is the activation of caspases, a family of cysteine proteases. The Caspase-Glo 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for the Caspase-Glo 3/7 assay.

Detailed Protocol: Caspase-Glo 3/7 Assay

Materials:

  • Cells treated in a 96-well plate

  • Caspase-Glo 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with the compound in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Readout: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

An increase in luminescence indicates an increase in caspase 3/7 activity and thus, apoptosis. The results should be correlated with the cytotoxicity data. For example, a significant increase in caspase activity at the IC50 concentration would strongly suggest that the compound induces apoptotic cell death.

TreatmentLuminescence (RLU)Fold Change vs. Vehicle
Vehicle1,5001.0
Compound (10 µM)9,0006.0
Staurosporine (1 µM)12,0008.0

Tier 3: Advanced Mechanistic Insights - Cell Cycle Analysis

DNA damage typically leads to the activation of cell cycle checkpoints, arresting cell proliferation to allow for DNA repair. If the damage is too severe, apoptosis is initiated. Analyzing the cell cycle distribution can therefore provide further insight into the compound's mechanism.

Principle of Propidium Iodide Staining

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle (G1, S, and G2/M).

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated cells

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvest: Treat cells with the compound for 24-48 hours. Harvest the cells, including any floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

  • Analysis: Analyze the cells using a flow cytometer.

Data Analysis and Interpretation

The flow cytometry data will be presented as a histogram of cell count versus fluorescence intensity. An accumulation of cells in a particular phase (e.g., G2/M) would indicate cell cycle arrest at that checkpoint, a classic response to DNA damaging agents.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial in vitro characterization of 2-(2-chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole. By following this tiered strategy, researchers can efficiently determine the compound's cytotoxic potential and gain significant insights into its mechanism of action, specifically its ability to induce DNA damage and apoptosis. Positive results from these assays would provide a strong rationale for more advanced studies, including the identification of specific DNA adducts, investigation of DNA repair pathway activation, and eventual in vivo efficacy studies.

References

  • Title: DNA Alkylating Agents Source: National Center for Biotechnology Information URL: [Link]

  • Title: Alkylating agents: a comprehensive review Source: Future Science URL: [Link]

  • Title: Cell cycle checkpoints Source: Scitable by Nature Education URL: [Link]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Oxazole Derivatives in Antimicrobial Research

The relentless rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action.[1] Oxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antimalarial properties.[2][3][4] This versatile scaffold allows for extensive chemical modification, enabling the optimization of antimicrobial potency and pharmacokinetic profiles. The mechanism of action for some oxazoline-based polymers has been shown to involve cell membrane disruption and potential interference with bacterial DNA.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antimicrobial activity of novel oxazole derivatives. Adherence to established methodologies is paramount for generating reproducible and comparable data, forming the foundation for further preclinical and clinical development. The protocols outlined herein are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and regulatory acceptance.[6][7][8][9][10][11]

PART 1: Foundational Assays for Antimicrobial Activity

The initial assessment of an antimicrobial agent's efficacy revolves around determining its ability to inhibit microbial growth (bacteriostatic or fungistatic activity) and to kill the microorganism (bactericidal or fungicidal activity). The following protocols describe the gold-standard methods for these determinations.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the oxazole derivative in a liquid growth medium within a 96-well microtiter plate.[15][16] Following incubation, the presence or absence of visible growth (turbidity) is assessed to determine the MIC.[13][16]

Experimental Protocol:

  • Preparation of Oxazole Derivative Stock Solution:

    • Accurately weigh the oxazole derivative and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the compound's solubility and must be tested for its own antimicrobial activity at the highest concentration used in the assay.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the oxazole derivative stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[15] This is typically done in a separate "mother" plate before transferring to the final assay plate. The final volume in each well of the assay plate should be 50 µL.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Tryptic Soy Broth or CAMHB).[16][17]

    • Incubate the broth culture at the appropriate temperature (e.g., 35°C ± 2°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard.[15] This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[15][16]

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15][16]

  • Inoculation and Incubation:

    • Within 15 minutes of its preparation, add 50 µL of the standardized microbial suspension to each well of the microtiter plate containing the diluted oxazole derivative, resulting in a final volume of 100 µL per well.[15]

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[15]

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[15] Fungal testing may require longer incubation periods (24-48 hours).

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the oxazole derivative that completely inhibits visible growth.[12][13][15] The growth control well should exhibit clear turbidity, and the sterility control well should remain clear.[15]

Data Presentation:

Oxazole DerivativeTest OrganismMIC (µg/mL)
Compound XStaphylococcus aureus ATCC 292132
Compound XEscherichia coli ATCC 259228
Compound YCandida albicans ATCC 900284

Workflow for Broth Microdilution Assay:

BrothMicrodilution prep_stock Prepare Oxazole Derivative Stock Solution prep_plate Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plate inoculate Inoculate Plate with Microbial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19] This assay is a crucial follow-up to the MIC to determine whether a compound is bactericidal or bacteriostatic.

Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium that does not contain the test compound.[18][20] After incubation, the number of surviving organisms is determined.

Experimental Protocol:

  • Perform MIC Assay:

    • Conduct the broth microdilution assay as described in section 1.1.

  • Sub-culturing:

    • From the wells corresponding to the MIC and higher concentrations (where no growth was observed), transfer a fixed volume (e.g., 10-100 µL) to fresh, antibiotic-free agar plates (e.g., Mueller-Hinton Agar).[18][21]

    • Spread the aliquot evenly across the surface of the agar.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.[18]

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the oxazole derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][22]

Interpretation of MBC/MIC Ratio:

MBC/MIC RatioInterpretation
≤ 4Bactericidal
> 4Bacteriostatic

Workflow for MBC Determination:

MBC_Determination mic_assay Perform MIC Assay select_wells Select Wells with No Growth (MIC and higher concentrations) mic_assay->select_wells subculture Sub-culture Aliquots onto Antibiotic-Free Agar select_wells->subculture incubate_plates Incubate Agar Plates (e.g., 35°C, 18-24h) subculture->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Determination.

PART 2: Agar-Based Diffusion Method

Agar Disk Diffusion (Kirby-Bauer) Test

The agar disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[17][23] It is a widely used and cost-effective method for routine testing.

Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of an agar plate.[17][23] Filter paper disks impregnated with a specific concentration of the oxazole derivative are placed on the agar surface.[17][23] The compound diffuses into the agar, creating a concentration gradient.[24] If the organism is susceptible, a zone of growth inhibition will appear around the disk.[23][24]

Experimental Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard as described in section 1.1.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the oxazole derivative.

    • Aseptically place the disks on the inoculated agar surface.[17] Ensure firm contact with the agar.

    • Disks should be placed at least 24 mm apart from center to center.[24]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

    • The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires the establishment of correlation with MIC values, which is beyond the scope of this initial screening protocol but is a critical step in the validation of the assay for a new compound class.

Workflow for Agar Disk Diffusion Test:

DiskDiffusion prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Oxazole Derivative- Impregnated Disks inoculate_plate->apply_disks incubate Incubate Plate (e.g., 35°C, 16-20h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.

PART 3: Quality Control and Data Integrity

To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, a robust quality control (QC) program is essential.[25]

3.1 Quality Control Strains:

The use of well-characterized reference strains with known susceptibility profiles is mandatory for monitoring the performance of the test system.[26][27][28] These strains are available from recognized culture collections such as the American Type Culture Collection (ATCC) and the National Collection of Type Cultures (NCTC).[26][27]

Recommended QC Strains:

OrganismATCC NumberPurpose
Staphylococcus aureus29213Gram-positive control for MIC
Staphylococcus aureus25923Gram-positive control for disk diffusion
Escherichia coli25922Gram-negative control for MIC and disk diffusion
Pseudomonas aeruginosa27853Non-fermenting Gram-negative control
Enterococcus faecalis29212Gram-positive control for MIC
Candida albicans90028Fungal control

3.2 Establishing QC Ranges:

For novel compounds like oxazole derivatives, initial QC ranges for zone diameters and MIC values should be established by testing the reference strains on multiple occasions (at least 20 consecutive days) to determine the expected range of results.

3.3 Self-Validating Systems:

Each experimental run must include the appropriate QC strains.[25] The results for the QC strains must fall within the established acceptable ranges for the test to be considered valid.[28] If QC results are out of range, patient results should not be reported, and the entire test must be repeated after troubleshooting the potential sources of error.[27][28]

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC. (n.d.).
  • Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202 - Benchchem. (n.d.).
  • Quality Control Strains (standard strains) and their Uses - Microbe Online. (2021, November 20).
  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.).
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023, August 28).
  • QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - UK. (n.d.).
  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI. (n.d.).
  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024, September 18).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - MDPI. (2021, December 29).
  • EUCAST expert rules in antimicrobial susceptibility testing - PubMed. (2013, February 15).
  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives - CHEMISTRY & BIOLOGY INTERFACE. (n.d.).
  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC. (2023, March 31).
  • a brief review on antimicrobial activity of oxazole derivatives - iajps. (2022, September 15).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19).
  • Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. (n.d.).
  • The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC. (n.d.).
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4" - Benchchem. (n.d.).
  • Disk diffusion test - Wikipedia. (n.d.).
  • Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PubMed. (2023, November 15).
  • Disk diffusion method - CORE. (n.d.).
  • Antibacterial Susceptibility Test Interpretive Criteria | FDA. (2026, February 5).
  • EUCAST: EUCAST - Home. (2026, January 28).
  • Agar Diffusion Test: the primary method to determine the antimicrobial activity. (2022, January 3).
  • Guidance Documents - EUCAST. (n.d.).
  • A comprehensive review on biological activities of oxazole derivatives. (n.d.).
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5).
  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues - MDPI. (2022, May 30).
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.).
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022, August 4).
  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review - An-Najah journals. (n.d.).
  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC. (n.d.).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.).
  • Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. (2018, December 21).
  • MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method - ResearchGate. (n.d.).
  • Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi - BioNumbers. (2006, March 1).
  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024, November 23).
  • DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE - IJRPC. (n.d.).
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - MDPI. (2021, February 4).
  • 1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. (n.d.).

Sources

Application Note: High-Throughput Screening (HTS) of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole Analogs for STAT3 Inhibition and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological properties, particularly in oncology. Specifically, analogs bearing a 5-(nitrophenyl) moiety and a 2-alkyl/haloalkyl substitution—such as 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole —have emerged as potent disruptors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[1].

STAT3 is constitutively activated in over 70% of human cancers, driving the expression of anti-apoptotic genes (e.g., Bcl-xL, Survivin) and promoting tumor cell proliferation[2]. The activation of STAT3 relies heavily on the phosphorylation of Tyr705, which facilitates reciprocal homodimerization via its Src Homology 2 (SH2) domain[3]. The 3-nitrophenyl group of our target oxazole scaffold is hypothesized to project into the hydrophobic pTyr-binding pocket of the SH2 domain, while the 2-chloroethyl group acts as a reactive electrophile, potentially forming covalent adducts with proximal cysteine residues.

To systematically evaluate libraries of these analogs, we have designed a self-validating High-Throughput Screening (HTS) cascade. This guide details the biochemical and cell-based methodologies required to identify lead compounds that successfully inhibit STAT3 dimerization and subsequently induce apoptosis[4].

STAT3_Pathway Ligand Cytokines (e.g., IL-6) Receptor Receptor Complex Ligand->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_monomer STAT3 Monomer JAK->STAT3_monomer Phosphorylation (pTyr705) STAT3_dimer STAT3 Dimerization (SH2 Domain) STAT3_monomer->STAT3_dimer Nucleus Nuclear Translocation & Transcription (Bcl-xL, Survivin, c-Myc) STAT3_dimer->Nucleus Apoptosis Cell Survival / Proliferation Nucleus->Apoptosis Inhibitor Oxazole Analogs (STAT3 SH2 Inhibitors) Inhibitor->STAT3_dimer Blocks Dimerization

Figure 1: STAT3 signaling pathway and the targeted disruption of SH2-mediated dimerization by oxazole analogs.

HTS Workflow Overview

The screening cascade is designed to filter out false positives early and ensure that biochemical activity translates into cellular efficacy.

HTS_Workflow Lib Oxazole Analog Library (384-well format) Pri Primary Screen: STAT3 FP Assay Lib->Pri 10 µM Sec Secondary Screen: Multiplexed Apoptosis Pri->Sec IC50 < 1 µM Counter Counter-Screen: STAT1 Selectivity Sec->Counter Caspase 3/7 Activation Hit Lead Candidate Selection Counter->Hit >10x Selectivity

Figure 2: Sequential HTS workflow for evaluating oxazole-based STAT3 inhibitors.

Protocol 1: Primary Biochemical Screen (STAT3 Fluorescence Polarization)

Causality & Assay Physics

Fluorescence Polarization (FP) is an ideal, homogeneous HTS format for protein-protein interaction disruptors[5]. The assay relies on the rotational correlation time of a fluorophore. A small, 5-carboxyfluorescein-labeled phosphotyrosine peptide (5-FAM-GpYLPQTV-NH2) rotates rapidly in solution, emitting depolarized light (low FP). When this peptide binds to the massive STAT3 protein (approx. 88 kDa), its rotation slows dramatically, yielding a high FP signal. If a 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole analog successfully binds the SH2 domain, it competitively displaces the tracer peptide, resulting in a measurable drop in FP[5].

Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer containing 50 mM NaCl, 10 mM HEPES (pH 7.5), 1 mM EDTA, 0.1% Nonidet P-40, and 2 mM DTT. Expert Insight: Nonidet P-40 prevents non-specific aggregation of hydrophobic oxazole analogs, reducing false positives.

  • Reagent Dispensing: Into a black, flat-bottom 384-well microplate, dispense 10 µL of recombinant human STAT3 protein (final concentration: 150 nM) using an automated liquid handler.

  • Compound Addition: Pin-transfer 100 nL of the oxazole analog library (10 mM in DMSO) into the assay wells. The final compound concentration will be 10 µM (1% DMSO).

  • Tracer Addition: Add 10 µL of the 5-FAM-GpYLPQTV-NH2 tracer peptide (final concentration: 10 nM).

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Reading: Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) using excitation at 485 nm and emission at 535 nm (parallel and perpendicular channels).

Self-Validation System: The Z'-Factor

To ensure the assay is robust enough for HTS, every plate must contain internal controls to calculate the Z'-factor[3].

  • Positive Control (

    
    ):  100 µM S3I-201 (a known STAT3 SH2 inhibitor)[1].
    
  • Negative Control (

    
    ):  1% DMSO vehicle.
    
  • Formula:

    
    
    
  • Acceptance Criteria: A plate is only validated and passed for analysis if

    
    .
    

Protocol 2: Secondary Cell-Based Screen (Multiplexed Apoptosis & Viability)

Causality & Assay Physics

Biochemical hits must be validated in living cells to confirm membrane permeability and functional efficacy. We utilize a multiplexed assay on the human colorectal carcinoma cell line DLD-1, which is highly dependent on STAT3 for survival[4]. We multiplex Resazurin (a redox dye measuring metabolic viability) with a luminescent Caspase-3/7 substrate. This ensures that the observed cell death is specifically driven by apoptosis (caspase cleavage) rather than non-specific compound toxicity or necrosis[4].

Step-by-Step Methodology
  • Cell Seeding: Seed DLD-1 cells at 5,000 cells/well in 20 µL of RPMI-1640 medium (10% FBS) into a white, clear-bottom 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response titration of the oxazole hits (ranging from 50 µM to 1 nM) using an acoustic liquid dispenser (e.g., Echo 550). Incubate for 48 hours.

  • Viability Measurement (Resazurin): Add 5 µL of Resazurin reagent (final concentration 44 µM). Incubate for 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm). Expert Insight: Viable cells reduce resazurin to highly fluorescent resorufin. Dead cells do not.

  • Apoptosis Measurement (Caspase-3/7 Glo): To the same wells, add 25 µL of Caspase-3/7 Glo reagent. The lysis buffer in the reagent halts metabolism, and caspase-3/7 cleaves the proluminescent substrate containing the DEVD sequence.

  • Incubation & Reading: Incubate for 30 minutes at room temperature. Read luminescence.

Quantitative Data Presentation

The following table summarizes hypothetical HTS data for a subset of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole analogs, demonstrating how structural modifications influence both biochemical affinity and cellular efficacy.

Compound IDR-Group Modification (Phenyl ring)STAT3 FP Assay IC₅₀ (µM)Caspase-3/7 EC₅₀ (µM)Cell Viability GI₅₀ (µM)Selectivity Index (STAT3/STAT1)
Ox-Ref Base Scaffold (Unsubstituted)12.50>20.0018.402.1
Ox-01 4-Fluoro4.208.506.205.4
Ox-02 4-Chloro1.803.202.5012.8
Ox-03 2,4-Dichloro0.450.850.60>20.0
S3I-201 Positive Control86.00N/AN/AN/A

Table 1: Structure-Activity Relationship (SAR) and HTS metrics for selected oxazole analogs. The 2,4-dichloro modification (Ox-03) demonstrates the highest potency and selectivity, validating the 1,3-oxazole core as a viable lead scaffold.

References

  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Cancer Drug Targets. Retrieved from[Link]

  • Siddiquee, K., et al. (2007). An Oxazole-Based Small-Molecule Stat3 Inhibitor Modulates Stat3 Stability and Processing and Induces Antitumor Cell Effects. ACS Chemical Biology. Retrieved from[Link][1]

  • Huang, W., et al. (2014). A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion. ACS Chemical Biology. Retrieved from[Link][2]

  • Uehara, Y., et al. (2009). Novel high-throughput screening system for identifying STAT3-SH2 antagonists. Biochemical and Biophysical Research Communications. Retrieved from[Link][3]

  • Schust, J., & Berg, T. (2004). A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3. Analytical Biochemistry. Retrieved from[Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions for the synthesis of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole. As Senior Application Scientists, we have designed this resource to address common challenges and provide field-proven insights to enhance your experimental success.

Introduction to the Synthesis

The synthesis of 2,5-disubstituted oxazoles is a fundamental transformation in medicinal chemistry, with the oxazole scaffold present in numerous biologically active compounds.[1] A plausible and efficient route to synthesize 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole involves the cyclodehydration of a 2-acylamino ketone intermediate. This approach, a variation of the well-established Robinson-Gabriel synthesis, offers a versatile pathway to the target molecule.[2][3]

The proposed synthetic pathway is a two-step process:

  • Amide Formation: Reaction of 3-nitro-α-aminoacetophenone with 3-chloropropionyl chloride to form the N-(2-(3-nitrophenyl)-2-oxoethyl)-3-chloropropanamide intermediate.

  • Cyclodehydration: Intramolecular cyclization and dehydration of the intermediate, promoted by a dehydrating agent, to yield the final 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole product.

This guide will focus on troubleshooting potential low-yield issues in the critical cyclodehydration step.

Troubleshooting Guide: Low Yield in the Cyclodehydration Step

Low yields are a common challenge in oxazole synthesis and can stem from various factors, from reagent quality to reaction conditions.[4]

Issue 1: Low or No Product Formation

Question: I am attempting the cyclodehydration of N-(2-(3-nitrophenyl)-2-oxoethyl)-3-chloropropanamide and observing very low to no formation of the desired oxazole. What are the likely causes and how can I address them?

Answer: This is a frequent issue that can often be traced back to several key experimental parameters.

Probable Causes & Recommended Solutions:

Probable CauseExplanationTroubleshooting & Optimization Steps
Inefficient Dehydrating Agent The choice of cyclodehydrating agent is critical for the Robinson-Gabriel synthesis.[5] Strong acids like concentrated sulfuric acid can lead to decomposition and charring, while other agents may not be potent enough for complete conversion.[6]1. Optimize the Dehydrating Agent: Polyphosphoric acid (PPA) is often a superior choice to agents like PCl₅, H₂SO₄, and POCl₃, and can increase yields to the 50-60% range.[7][8] Trifluoroacetic anhydride (TFAA) is another effective option.[5] 2. Experiment with Different Agents: If PPA or TFAA are not effective, consider other dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[3]
Suboptimal Reaction Temperature The cyclodehydration reaction is temperature-dependent. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of the starting material or product.1. Gradual Temperature Increase: Begin with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature.[5] 2. Maintain Consistent Heating: Use an oil bath or a heating mantle with a temperature controller to ensure stable and uniform heating.
Presence of Water The Robinson-Gabriel synthesis is a dehydration reaction; therefore, the presence of water in the reaction mixture can inhibit the cyclization process.[5]1. Use Anhydrous Solvents and Reagents: Ensure all solvents are properly dried and use freshly opened or properly stored dehydrating agents. 2. Dry Glassware: Thoroughly dry all glassware in an oven before use.
Starting Material Purity Impurities in the 2-acylamino ketone starting material can interfere with the reaction.1. Verify Purity: Analyze the purity of your N-(2-(3-nitrophenyl)-2-oxoethyl)-3-chloropropanamide using techniques like NMR or LC-MS. 2. Recrystallize if Necessary: If impurities are detected, purify the starting material by recrystallization.

Logical Workflow for Troubleshooting Low Yield

start Low or No Product Formation check_reagents Verify Purity and Dryness of Starting Material and Reagents start->check_reagents optimize_dehydrating_agent Optimize Dehydrating Agent (e.g., PPA, TFAA) check_reagents->optimize_dehydrating_agent If reagents are pure and dry optimize_temp Optimize Reaction Temperature optimize_dehydrating_agent->optimize_temp monitor_reaction Monitor Reaction by TLC optimize_temp->monitor_reaction monitor_reaction->optimize_dehydrating_agent Incomplete Reaction workup Successful Synthesis monitor_reaction->workup Reaction Complete

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Significant Byproducts

Question: My reaction is producing the desired oxazole, but I am also observing significant amounts of byproducts, which is complicating purification and reducing my overall yield. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is often related to the reaction conditions and the reactivity of the starting materials.

Probable Causes & Recommended Solutions:

Probable CauseExplanationTroubleshooting & Optimization Steps
Side Reactions from Strong Acids Strong dehydrating agents like concentrated sulfuric acid can promote side reactions, including sulfonation of the aromatic ring or polymerization, leading to tar formation.[5][6]1. Use Milder Dehydrating Agents: As mentioned previously, PPA or TFAA are generally milder and more selective.[7] 2. Lower Acid Concentration: If using a strong acid, ensure you are using the correct stoichiometric amount and not a large excess.
Vilsmeier-Haack Formylation If using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a Vilsmeier-Haack reaction can occur, leading to formylation of the aromatic ring, although the nitro group is deactivating.[6]1. Avoid POCl₃/DMF: If formylation is suspected, switch to a different dehydrating agent/solvent combination.[6]
Incomplete Cyclization Leading to Intermediates If the reaction is not driven to completion, you may isolate unreacted starting material or partially cyclized intermediates.1. Increase Reaction Time or Temperature: Cautiously increase the reaction time or temperature while monitoring by TLC to ensure the reaction goes to completion without causing degradation.[5]

Visualizing the Reaction Pathway and Potential Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-Acylamino Ketone B Oxazoline Intermediate A->B Cyclization D Polymerization/Tar A->D Strong Acid/High Temp E Ring Sulfonation A->E Conc. H₂SO₄ C 2,5-Disubstituted Oxazole B->C Dehydration

Caption: Main reaction pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Robinson-Gabriel synthesis?

A1: The Robinson-Gabriel synthesis proceeds via the cyclodehydration of a 2-acylamino ketone.[9] The mechanism involves the protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack of the amide oxygen to form a five-membered oxazoline intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring.[2][10]

Q2: How can I purify the final product, 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole?

A2: Purification of 2,5-disubstituted oxazoles is typically achieved by column chromatography on silica gel.[11] A common eluent system is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective purification method.[12]

Q3: Are there alternative methods for synthesizing 2,5-disubstituted oxazoles?

A3: Yes, several other methods exist for the synthesis of 2,5-disubstituted oxazoles. The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is a versatile alternative.[12][13] Modern methods often employ transition metal catalysts to achieve higher efficiency and milder reaction conditions.[14] Other notable methods include the Fischer oxazole synthesis and iodine-catalyzed domino reactions.[15][16]

Q4: Can the chloroethyl group be problematic during the synthesis?

A4: The chloroethyl group is generally stable under the conditions of the Robinson-Gabriel synthesis. However, under strongly basic conditions or with certain nucleophiles during workup, there is a potential for substitution or elimination reactions. It is advisable to maintain neutral or slightly acidic conditions during the workup and purification steps.

Experimental Protocol: Cyclodehydration of N-(2-(3-nitrophenyl)-2-oxoethyl)-3-chloropropanamide

This protocol provides a general procedure for the cyclodehydration step. Optimization may be required based on your specific experimental observations.

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(2-(3-nitrophenyl)-2-oxoethyl)-3-chloropropanamide (1.0 equivalent).

  • Addition of Dehydrating Agent: Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material).

  • Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole.

References

  • A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles - Benchchem. (URL: )
  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC. (URL: [Link])

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (URL: [Link])

  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions - Benchchem. (URL: )
  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (URL: [Link])

  • Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing). (URL: [Link])

  • "side reactions in the Robinson-Gabriel synthesis of oxazoles" - Benchchem. (URL: )
  • Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles. (URL: [Link])

  • Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. (URL: [Link])

  • Robinson-Gabriel Synthesis - SynArchive. (URL: [Link])

  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies - Benchchem. (URL: )
  • Robinson–Gabriel synthesis - Wikipedia. (URL: [Link])

  • Technical Support Center: Synthesis of 2,5-Disubstituted Oxazoles - Benchchem. (URL: )
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])

  • Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation | The Journal of Organic Chemistry - ACS Publications - ACS.org. (URL: [Link])

  • Metal and additive-free synthesis of 2,4-disubstituted oxazoles via thiourea-mediated cyclization reaction - RSC Publishing. (URL: [Link])

  • Construction of Functionalized Oxazole via Three- Component Cyclization Using a Lewis Acid. (URL: [Link])

  • Construction of 5-Substituted Oxazoles from Aryl Methyl Ketones Using PIDA. (URL: [Link])

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv. (URL: [Link])

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (URL: [Link])

  • A Direct Synthesis of Oxazoles from Aldehydes - Scilit. (URL: [Link])

  • Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles - MDPI. (URL: [Link])

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate. (URL: [Link])

  • Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry. (URL: [Link])

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (URL: [Link])

  • ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. (URL: [Link])

  • SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. (URL: [Link])

  • Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles - ACS Publications. (URL: [Link])

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC. (URL: [Link])

  • Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. (URL: [Link])

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (URL: [Link])

Sources

Purification challenges of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OX-PUR-2026-02 Subject: Troubleshooting Column Chromatography Instability & Separation Issues Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Purifying 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole presents a dual-threat challenge known as "Acid-Base Mismatch." The oxazole ring is a weak base sensitive to acid-catalyzed hydrolysis, while the 2-chloroethyl side chain is an alkyl halide susceptible to


-elimination. Standard silica gel (

) often acts as a Lewis acid catalyst, causing on-column degradation into the vinyl-oxazole byproduct or ring-opened hydrolysis products.

This guide provides a validated protocol to neutralize the stationary phase and optimize resolution, ensuring the recovery of the intact target molecule.

Module 1: The Degradation Mechanism

Why your purification is failing

Standard silica gel possesses surface silanol groups (


) that are weakly acidic. For your specific molecule, this acidity triggers two competing degradation pathways during the slow process of chromatography:
  • 
    -Elimination:  The acidic surface promotes the loss of HCl from the 2-chloroethyl group, generating the 2-vinyloxazole  analog.
    
  • Ring Hydrolysis: Protonation of the oxazole nitrogen makes the C2 position electrophilic, inviting attack by residual water in the silica, leading to ring opening.[1]

Visualization: On-Column Degradation Pathways

The following diagram illustrates the chemical risks occurring inside the column.

OxazoleDegradation Target Target Molecule (2-Chloroethyl-oxazole) Protonated Protonated Intermediate (Activated) Target->Protonated Adsorption on Silica Silica Acidic Silica Surface (Si-OH) Silica->Protonated H+ Transfer Vinyl Byproduct A: 2-Vinyloxazole (Elimination) Protonated->Vinyl -HCl (Fast) Hydrolysis Byproduct B: Ring-Opened Amide (Hydrolysis) Protonated->Hydrolysis +H2O (Slow)

Figure 1: Mechanistic pathway of oxazole degradation on untreated acidic silica gel.

Module 2: Validated Purification Protocol

The "TEA-Buffered" Silica Method

To prevent the degradation described above, you must mask the acidic silanol sites using a volatile base. Triethylamine (TEA) is the industry standard for this purpose.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2]

  • Buffer: Triethylamine (Et3N), High Purity.

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM).

Step-by-Step Protocol
Phase 1: Column Pre-treatment (The Slurry Method)

Do not simply add TEA to your eluent; you must pretreat the silica.

  • Calculate Volume: Determine the amount of silica required (typically 30:1 to 50:1 weight ratio relative to crude load).

  • Prepare Slurry: Suspend the silica in a solution of Hexanes containing 1% (v/v) Triethylamine .

  • Pack & Flush: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of the same 1% TEA/Hexanes solution.

    • Checkpoint: Check the pH of the eluting solvent. It should be basic (pH > 8 on wet pH paper).

  • Equilibration: Flush with 2 CV of your starting mobile phase (e.g., 10% EtOAc/Hexane) containing 0.5% TEA.

Phase 2: Sample Loading & Elution
  • Loading: Dissolve your crude material in a minimum volume of DCM or Toluene. Avoid loading with pure EtOAc, as it can cause band broadening.

  • Mobile Phase: Run a gradient from Hexane:EtOAc (9:1) to Hexane:EtOAc (6:4) .

    • Crucial Modification: Maintain 0.5% TEA in the mobile phase throughout the run to prevent "acid creep" (where fresh solvent strips the base off the silica).

  • Monitoring: The nitro group is UV active. Monitor at 254 nm .

Module 3: Eluent Optimization & Data

Handling the Nitrophenyl Group

The 3-nitrophenyl group increases the polarity and "stickiness" of the molecule compared to simple alkyl oxazoles. If you observe tailing even with TEA, switch to a DCM-based system.

Solvent System Comparison Table
Solvent SystemAdditiveSuitabilityObservation
Hexane / EtOAc NonePoor Significant decomposition; product co-elutes with vinyl byproduct.
Hexane / EtOAc 1% TEAGood Stable product; sharp bands; good for removing non-polar impurities.
DCM / MeOH NoneRisk DCM is slightly acidic; risk of hydrolysis if MeOH is wet.
DCM / Acetone 0.5% TEAExcellent Best for solubility of the nitro-group; reduces tailing significantly.
Decision Logic for Separation

Use this flow to determine your next move if the standard protocol yields impure fractions.

PurificationLogic Start Crude Mixture TLC TLC Analysis (10% EtOAc/Hex) Start->TLC Streak Does spot streak? TLC->Streak NoStreak Standard Flash (Hex/EtOAc) Streak->NoStreak No YesStreak Add 1% TEA to TLC Streak->YesStreak Yes CheckRf Is Rf > 0.2? YesStreak->CheckRf GoodRf Proceed with TEA-Buffered Column CheckRf->GoodRf Yes BadRf Switch Solvent: DCM / Acetone CheckRf->BadRf No

Figure 2: Decision tree for selecting the optimal mobile phase conditions.

Module 4: Troubleshooting (FAQ)

Q1: I see a new spot on TLC after the column that wasn't there before. What is it? A: This is likely 2-vinyloxazole . It appears as a less polar spot (higher Rf) than your target because the loss of HCl reduces polarity. This confirms that your silica was too acidic. Repeat the purification using the "TEA-Buffered" protocol (Module 2).

Q2: My product is precipitating on the column. A: The 3-nitrophenyl group reduces solubility in Hexanes. If you see white banding or increased backpressure:

  • Switch to DCM/Hexane gradient.

  • Use "Solid Load" (adsorb crude onto Celite or neutral alumina) instead of liquid loading.

Q3: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is actually preferred for highly sensitive oxazoles. It is naturally less acidic than silica. However, alumina has lower resolution power (theoretical plates). Use Alumina only if the TEA-silica method fails to stop degradation.

Q4: How do I remove the TEA from my final product? A: TEA has a high boiling point (~89°C) and can be difficult to remove by rotovap alone.

  • Concentrate the fractions.[1][3][4]

  • Redissolve in EtOAc.

  • Wash gently with saturated NH4Cl (mildly acidic) or water. Do not use HCl, as it will protonate your oxazole and pull it into the water layer.

References

  • BenchChem Technical Support. (2025).[1][5] Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Retrieved from 1

  • Royal Society of Chemistry (RSC). (2023). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids (Supporting Info). (Detailed protocols on TEA-treated silica). Retrieved from 3

  • MDPI. (2023). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica. Retrieved from 6

  • BenchChem Application Note. (2025). Purification of Oxazole-4-carboximidamide by Chromatography. Retrieved from 2

Sources

Side reaction products in the synthesis of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,5-disubstituted oxazoles. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselectivity challenges inherent in synthesizing 2-(2-chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole .

Because the 2-chloroethyl moiety is highly labile, standard cyclodehydration methods often lead to complex mixtures. This resource provides mechanistic insights, optimized protocols, and troubleshooting workflows to ensure high-yield, high-purity synthesis.

Mechanistic Overview & Side Reaction Profiling

The most direct route to this target is the Robinson-Gabriel synthesis , which involves the cyclodehydration of an acyclic precursor: N-(2-(3-nitrophenyl)-2-oxoethyl)-3-chloropropanamide. While traditional Robinson-Gabriel conditions utilize harsh acids (e.g., H₂SO₄, POCl₃) [1], these reagents are fundamentally incompatible with the 2-chloroethyl group.

The Causality of Major Side Reactions
  • Beta-Elimination (The Vinyl Side Product): The oxazole ring acts as an electron-withdrawing group, significantly increasing the acidity of the methylene protons adjacent to the ring. Under thermal stress or basic workup conditions, an E2 elimination of HCl readily occurs, yielding 2-vinyl-5-(3-nitrophenyl)-1,3-oxazole.

  • Hydrolysis (The Hydroxyethyl Side Product): The primary carbon-chlorine bond is susceptible to nucleophilic substitution (Sₙ2). Adventitious water present during the acidic cyclodehydration, or prolonged exposure to aqueous workup conditions, drives the formation of 2-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,3-oxazole.

ReactionPathway SM Acyclic Precursor N-(2-(3-nitrophenyl)-2-oxoethyl) -3-chloropropanamide Intermediate Enol/Hemiketal Intermediate SM->Intermediate Cyclodehydrating Agent Product Desired Product 2-(2-Chloroethyl)-5- (3-nitrophenyl)-1,3-oxazole Intermediate->Product -H₂O (Controlled Temp) Side1 Side Product 1 2-Vinyl-5-(3-nitrophenyl) -1,3-oxazole (Elimination) Intermediate->Side1 Direct Elimination Product->Side1 Excess Heat / Base (-HCl) Side2 Side Product 2 2-(2-Hydroxyethyl)-5- (3-nitrophenyl)-1,3-oxazole Product->Side2 Adventitious Water (Hydrolysis)

Reaction pathway showing desired cyclization and major competitive side reactions.

Quantitative Impact of Reagent Selection

To highlight the necessity of mild conditions, Table 1 summarizes the product distribution based on the chosen cyclodehydrating agent. Recent literature confirms that ethereal solvents paired with trifluoroacetic anhydride (TFAA) provide the optimal balance of reactivity and mildness [2].

Table 1: Impact of Cyclodehydrating Agents on Product Distribution

Dehydrating AgentSolventTemp (°C)Desired Oxazole Yield (%)Vinyl Side Product (%)Hydroxyethyl Side Product (%)
H₂SO₄ (conc.)Neat9015.045.020.0
POCl₃Toluene11055.030.05.0
Burgess ReagentTHF7072.012.02.0
TFAA (Optimized) THF 60 88.0 < 2.0 < 1.0

Optimized Step-by-Step Experimental Protocol

This protocol utilizes Trifluoroacetic Anhydride (TFAA) to suppress elimination and hydrolysis. It is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure the reaction trajectory is correct before irreversible degradation occurs.

Step 1: Substrate Preparation & Strict Dehydration

  • Action: Dissolve N-(2-(3-nitrophenyl)-2-oxoethyl)-3-chloropropanamide (1.0 eq) in anhydrous THF (0.2 M) over activated 4Å molecular sieves for 30 minutes prior to reaction.

  • Causality: THF is chosen over DMF to prevent Vilsmeier-Haack-type formylation side reactions [1]. Strict anhydrous conditions (<50 ppm water) are critical; any residual moisture acts as a nucleophile, directly driving the formation of the 2-(2-hydroxyethyl) side product.

Step 2: Controlled Reagent Addition

  • Action: Cool the solution to 0 °C under an inert argon atmosphere. Add TFAA (2.5 eq) dropwise over 15 minutes.

  • Causality: TFAA acts as a mild dehydrating agent that forms a highly reactive mixed anhydride intermediate. Cooling to 0 °C controls the exothermic activation, preventing premature thermal elimination of the chloroethyl group.

Step 3: Cyclodehydration & Self-Validating IPC

  • Action: Warm the reaction to 60 °C and stir for 2 hours.

  • Self-Validating IPC: At t=90 mins, sample the reaction for LC-MS. The mass of the acyclic precursor ([M+H]⁺ m/z 271) should be entirely replaced by the target oxazole ([M+H]⁺ m/z 253).

  • Crucial Check: If acyclic precursor remains, do not increase the temperature (which triggers vinyl formation). Instead, cool to room temperature, add 0.5 eq additional TFAA, and resume heating at 60 °C.

Step 4: pH-Controlled Quench and Workup

  • Action: Cool the mixture to 0 °C. Carefully quench by adding cold, saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH 7.0–7.5. Extract immediately with ethyl acetate.

  • Causality: The protons adjacent to the oxazole ring are highly acidic. Using a strong base like NaOH, or allowing the neutralization to exotherm, will trigger an E2 elimination, converting your product entirely to the vinyl oxazole [3]. NaHCO₃ safely neutralizes the trifluoroacetic acid byproduct without providing the strong hydroxide concentration needed for elimination.

Troubleshooting Diagnostic Workflow

If your isolated yield is low or purity is compromised, use the following diagnostic logic tree to identify the mechanistic failure point in your execution.

Troubleshooting Start Analyze Crude NMR/LC-MS Q1 Is the 2-vinyl side product > 5%? Start->Q1 Sol1 Reduce reaction temp. Switch to milder base during workup (NaHCO₃) Q1->Sol1 Yes Q2 Is the 2-hydroxyethyl side product present? Q1->Q2 No Sol2 Rigidly exclude water. Dry solvents over sieves. Check reagent purity. Q2->Sol2 Yes End Proceed to Purification Q2->End No

Diagnostic workflow for identifying and resolving oxazole side reactions.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major peak with a mass corresponding to [M+H - 36]. What is this? A1: A mass loss of exactly 36 Da corresponds to the loss of HCl. This confirms that the 2-chloroethyl group has undergone beta-elimination to form the 2-vinyl oxazole side product. You must review your workup pH and ensure you are not exceeding 60 °C during the reaction.

Q2: Why does my product degrade during silica gel chromatography? A2: 2-(2-Chloroethyl) oxazoles can be sensitive to the slightly acidic nature of standard silica gel, leading to slow, on-column hydrolysis. Solution: Deactivate your silica gel by adding 1% triethylamine (TEA) to your eluent system, or switch to neutral alumina for purification.

Q3: Can I use DMF as a solvent if my acyclic precursor is insoluble in THF? A3: It is highly discouraged if you are using phosphorus-based dehydrating agents (like POCl₃). The combination of DMF and POCl₃ generates the Vilsmeier-Haack reagent, which can formylate electron-rich regions of your molecule or cause unwanted side reactions [1]. If THF is insufficient, consider using 2-MeTHF or adding a small amount of anhydrous acetonitrile as a co-solvent.

Q4: Is the 3-nitro group on the phenyl ring at risk during this synthesis? A4: Generally, the nitro group is highly stable to the acidic and mildly electrophilic conditions of the Robinson-Gabriel synthesis. However, ensure you do not inadvertently use reductive cyclization methods (e.g., triphenylphosphine/iodine systems intended for other oxazole variants), as these can reduce the nitro group to an amine.

References

  • Title: Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles Source: ACS Publications (Journal of Combinatorial Chemistry) URL: [Link]

  • Title: Synthesis of 1,3-oxazoles Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Troubleshooting Oxazole Ring Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Knowledge Base for oxazole-containing compounds. This guide is specifically designed for synthetic chemists, researchers, and drug development professionals dealing with the unique stability challenges of the oxazole heterocycle during API synthesis, salt screening, and formulation.

Part 1: Knowledge Base & Mechanistic Causality (FAQs)

Q: Why is the oxazole ring sensitive to acidic media despite being an aromatic heterocycle? A: The stability of the oxazole ring is dictated by its uneven electron density distribution. The nitrogen atom at the 3-position (pyridine-type) acts as a weak base, with the conjugate acid of an unsubstituted oxazole having a pKa of approximately 0.8 1[1]. When exposed to strong aqueous acids, this N3 atom becomes protonated, forming an oxazolium cation. This protonation severely depletes electron density from the already electron-deficient C2 position 2[2]. Consequently, the C2 carbon becomes highly susceptible to nucleophilic attack by water, leading to the formation of a hemiaminal intermediate that rapidly undergoes ring cleavage to yield an


-acylamino ketone 3[3].

Q: How do substituents on the oxazole ring influence its stability in acid? A: Substituents dictate the electron density of the ring, thereby shifting the basicity of the N3 atom and the electrophilicity of the C2 position:

  • Electron-Donating Groups (EDGs): Alkyl or alkoxy groups increase the pKa of the conjugate acid, making protonation easier. While they stabilize the resulting oxazolium ion, they often accelerate acid-catalyzed hydrolysis because the ring is more readily protonated at higher pH levels.

  • Electron-Withdrawing Groups (EWGs): Halogens or nitro groups decrease the basicity of the nitrogen, making protonation difficult. Oxazoles with EWGs are generally more stable in acidic media because the critical first step—protonation—is thermodynamically disfavored.

Mechanism N1 Neutral Oxazole Ring (Stable) N2 Protonation at N3 (Acidic Media) N1->N2 N3 Oxazolium Cation (Activated C2) N2->N3 N4 Nucleophilic Attack (H2O attacks C2) N3->N4 N5 Hemiaminal Intermediate (Unstable) N4->N5 N6 Ring Cleavage (C-O Bond Breaks) N5->N6 N7 α-Acylamino Ketone (Final Product) N6->N7

Mechanism of acid-catalyzed oxazole ring opening.

Part 2: Troubleshooting Guide for API Processing

Issue: Unexpected degradation of an oxazole-containing API during hydrochloride (HCl) salt formation.

Root Cause Analysis: API degradation during HCl salt formation is typically caused by the presence of trace water, which acts as a nucleophile against the protonated oxazole 4[4]. Because the N3 atom protonates readily in strong acid, any available water will attack the C2 position, irreversibly opening the ring.

Causality-Driven Solutions:

  • Eliminate the Nucleophile (Water): Switch from aqueous HCl to anhydrous HCl in a non-nucleophilic solvent (e.g., HCl in 1,4-dioxane or diethyl ether). Without water, the oxazolium ion cannot undergo hydrolytic ring cleavage.

  • Modulate Acid Strength: If anhydrous conditions still lead to degradation (e.g., via attack by the chloride ion or solvent impurities), switch to a weaker acid with a non-nucleophilic counterion, such as methanesulfonic acid (mesylate salt) or phosphoric acid, provided the target

    
    pKa allows for stable salt formation.
    

Workflow Start Oxazole API Degradation Detected During Acid Workup CheckWater Is aqueous acid being used? Start->CheckWater Anhydrous Switch to Anhydrous Acid (e.g., HCl in 1,4-Dioxane) CheckWater->Anhydrous Yes CheckAcid Is strong acid (pKa < 1) strictly required? CheckWater->CheckAcid No Success Stable Oxazole Salt Successfully Isolated Anhydrous->Success WeakerAcid Use Weaker Acid (e.g., Methanesulfonic Acid) CheckAcid->WeakerAcid No TempControl Lower Reaction Temp (Maintain < 0 °C) CheckAcid->TempControl Yes WeakerAcid->Success TempControl->Success

Troubleshooting workflow for oxazole degradation in acidic media.

Part 3: Quantitative Data Reference

The following table summarizes the physicochemical properties and relative acid stability of oxazole compared to related azoles. This data is critical for predicting the behavior of your specific API under acidic conditions 5[5].

Compound ClassConjugate Acid pKaC2-H Acidity (pKa)Stability in Aqueous AcidPrimary Degradation Pathway
Unsubstituted Oxazole ~0.8~20Low to ModerateC2 Nucleophilic Attack / Ring Cleavage
Imidazole (Reference) ~7.0~33HighN/A (Stable Oxazolium Equivalent)
Thiazole (Reference) ~2.5~29HighN/A (Stable Thiazolium)
2-Alkyl Oxazole > 0.8N/ALowRapid Ring Cleavage (Steric dependent)
5-EWG Substituted Oxazole < 0.8< 20HighResists Initial Protonation

Part 4: Standard Operating Procedures (SOPs)

Protocol: Controlled Acidic Hydrolysis of Oxazoles (Schöllkopf-type Deprotection)

Purpose: To intentionally open the oxazole ring to yield an


-amino ketone, a common transformation in the synthesis of complex APIs and unnatural amino acids 3[3].
Self-Validating Mechanism:  This protocol utilizes LC-MS tracking. Successful ring opening is validated by a precise +18 Da mass shift  (addition of 

) and a distinct loss of UV absorbance at the characteristic oxazole wavelength (~210-240 nm) due to the loss of aromaticity.

Step-by-Step Methodology:

  • Preparation: Dissolve the oxazole derivative (1.0 eq, ~5 mmol) in a miscible co-solvent system of Tetrahydrofuran (THF) and Methanol (1:1 v/v, 20 mL). Causality: THF ensures substrate solubility, while Methanol acts as a phase-transfer facilitator for the aqueous acid.

  • Acid Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 5.0 equivalents of 2M aqueous Hydrochloric Acid (HCl). Causality: The low temperature prevents uncontrolled decomposition of the resulting

    
    -amino ketone, while the excess acid drives the protonation equilibrium forward.
    
  • Hydrolysis: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 2 to 4 hours.

  • In-Process Control (IPC): Withdraw a 10

    
    L aliquot, dilute in Acetonitrile, and inject into the LC-MS. Validation: Proceed to the next step only when the starting material mass[M+H]+ is depleted and the [M+H+18]+ peak is dominant.
    
  • Quenching & Isolation: Neutralize the reaction mixture carefully with saturated aqueous Sodium Bicarbonate (

    
    ) until the pH reaches 7.5. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting 
    
    
    
    -amino ketone can be used directly or purified via flash chromatography.

References

  • Oxazole - Wikipedia . wikipedia.org. 1

  • The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity . benchchem.com. 2

  • Name Reactions in Heterocyclic Chemistry II . chemistry-chemists.com. 3

  • Synthesis, Reactions and Medicinal Uses of Oxazole . pharmaguideline.com. 4

  • Understanding Oxazole and Its Derivatives . scribd.com. 5

Sources

Overcoming resistance mechanisms when testing 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Internal Code: OX-Nit-Cl | User Guide & Troubleshooting Portal

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your dose-response curves are shifting rightward, or your cell lines are showing inexplicable survival against 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole (henceforth referred to as OX-Nit-Cl ).

This compound is a dual-mechanism probe : it combines a chloroethyl alkylating tail (similar to nitrosoureas) with a nitro-aromatic warhead (requiring bioreductive activation). Resistance to this molecule is rarely singular; it is a convergence of metabolic detoxification, DNA repair, and enzymatic downregulation.

Below are the specific troubleshooting modules designed to diagnose and overcome these resistance barriers.

Quick Diagnostic: Which Phenotype Matches Yours?
SymptomProbable Resistance MechanismRecommended Module
High IC50 across all conditions.Metabolic Detoxification (GST/GSH conjugation of the chloroethyl group).Module 1
Cells die initially but colonies re-grow after 72h.DNA Repair Overdrive (MGMT or NER removing alkyl adducts).Module 2
Compound works in E. coli or hypoxic cells but fails in aerobic mammalian cells .Activation Failure (Lack of Nitroreductase activity).Module 3
Inconsistent potency between batches/days.Hydrolytic Instability (Chloride displacement in aqueous media).Module 4
Module 1: Metabolic Detoxification (The Glutathione Barrier)

The Issue: The 2-chloroethyl group is an electrophile. In resistant cells, Glutathione S-Transferases (GSTs), particularly the GST-


 subclass, conjugate cellular Glutathione (GSH) to the chloroethyl tail before it can reach the DNA nucleus. This renders the molecule inert.

The Mechanism: The chloroethyl group is designed to form a reactive aziridinium ion or carbocation. High intracellular GSH levels "quench" this intermediate, preventing the formation of lethal DNA cross-links [1, 6].

Troubleshooting Protocol: The BSO Depletion Assay To confirm GST-mediated resistance, you must deplete the cellular fuel (GSH).

  • Pre-treatment: Seed cells at optimal density.

  • Inhibitor Addition: Treat cells with Buthionine Sulfoximine (BSO) at 25-50

    
    M for 24 hours prior to adding OX-Nit-Cl.
    
    • Note: BSO inhibits

      
      -glutamylcysteine synthetase, depleting intracellular GSH by >90%.
      
  • Challenge: Add OX-Nit-Cl in a dose-response format.

  • Readout: If the IC50 shifts left (sensitization) by >5-fold, your resistance is GSH-dependent.

Visualizing the Pathway:

GST_Resistance Drug OX-Nit-Cl (Electrophile) Conjugate GSH-Drug Conjugate (Inactive/Excreted) Drug->Conjugate Resistance Path Target DNA Alkylation (Cell Death) Drug->Target Intrinsic Path GSH Glutathione (GSH) GSH->Conjugate GST GST Enzyme (Catalyst) GST->Conjugate Catalyzes

Figure 1: The competition between DNA alkylation and Glutathione detoxification. High GST activity diverts the drug to an inactive conjugate.

Module 2: DNA Repair Overdrive (The MGMT/NER Factor)

The Issue: The chloroethyl group targets the


 and 

positions of guanine.[1] The

-chloroethylguanine lesion is a precursor to a lethal interstrand cross-link. However, the enzyme

-methylguanine-DNA methyltransferase (MGMT)
is a "suicide enzyme" that snatches the alkyl group off the DNA, restoring integrity and preventing toxicity [2, 4].

The Mechanism: If your cells express high levels of MGMT (common in glioblastoma and certain carcinomas), they will repair the mono-adduct before it can cross-link. Alternatively, Nucleotide Excision Repair (NER) may excise the bulky adduct.

Troubleshooting Protocol: MGMT Modulation

  • Inhibitor Selection: Use

    
    -benzylguanine (
    
    
    
    -BG)
    . It acts as a decoy substrate, irreversibly inactivating MGMT.
  • Dosing: Pre-incubate cells with 10-20

    
    M 
    
    
    
    -BG for 2 hours.
  • Co-treatment: Add OX-Nit-Cl while maintaining

    
    -BG presence.
    
  • Analysis: Compare clonogenic survival. A restoration of toxicity confirms MGMT-driven resistance.

FAQ: Why not just use an MGMT-null line? Answer: You should, for controls. Use cell lines like U87MG (MGMT-deficient) vs. T98G (MGMT-proficient) to benchmark the intrinsic potency of OX-Nit-Cl.

Module 3: Activation Failure (The Nitroreductase Requirement)

The Issue: The 3-nitrophenyl moiety is not just a structural decoration; it often serves as a "trigger." In many nitro-heterocycles, the nitro group must be reduced (by Type I or II Nitroreductases) to a hydroxylamine or amine to become fully cytotoxic or to lock into the binding pocket [7, 12].

The Mechanism: Aerobic mammalian cells often lack the specific nitroreductases (like bacterial NTRs) required to activate these compounds, or they express them at low levels. If OX-Nit-Cl acts as a prodrug, low reductase activity results in "resistance" (actually lack of activation).

Troubleshooting Protocol: Hypoxia vs. Normoxia Nitro-reduction is often inhibited by oxygen (futile cycling).

  • Hypoxia Chamber: Test OX-Nit-Cl under hypoxic conditions (1%

    
    ).
    
  • Enzyme Supplementation: If testing in a cell-free system, add purified Nitroreductase (e.g., E. coli NfsB) and NADH cofactor to see if potency increases.

  • Interpretation: If cytotoxicity increases significantly under hypoxia or with enzyme addition, your "resistance" is actually a lack of metabolic activation in normoxic conditions.

Module 4: Physicochemical Stability (The Hydrolysis Trap)

The Issue: The 2-chloroethyl group on an oxazole ring is susceptible to hydrolysis in aqueous media, replacing the chlorine with a hydroxyl group (


). This metabolite is non-toxic and non-alkylating.

The Mechanism: The oxazole nitrogen can facilitate an intramolecular displacement of the chloride, or simple nucleophilic attack by water can occur [11, 14].

Best Practices for Handling OX-Nit-Cl:

  • Solvent: Dissolve stock solely in anhydrous DMSO.

  • Timing: Do not prepare serial dilutions in media/buffer until immediately before addition to cells. The half-life of chloroethyl agents in neutral phosphate buffer can be as short as 15-30 minutes.

  • Verification: If results are erratic, analyze the dosing solution via LC-MS immediately. If you see a mass shift of

    
     (elimination) or 
    
    
    
    (hydrolysis), your compound is degrading before it hits the target.
Summary of Resistance Interventions
Resistance FactorIntervention / InhibitorTarget ConcentrationReference Anchor
Glutathione (GSH) Buthionine Sulfoximine (BSO)25-50

M (24h pre-treat)
[1, 9]
MGMT Repair

-Benzylguanine (

-BG)
10-20

M (2h pre-treat)
[2, 4]
Efflux (P-gp) Verapamil or Cyclosporin A5-10

M
[3]
Lack of Activation Hypoxia (1%

)
N/A[7, 12]
Experimental Workflow Diagram

Workflow Start Start: OX-Nit-Cl Testing Check_Stability Step 1: Stability Check (LC-MS in Media) Start->Check_Stability Decision_Stable Stable > 1h? Check_Stability->Decision_Stable Fix_Protocol Use Fresh Prep / DMSO Avoid Aqueous Storage Decision_Stable->Fix_Protocol No Screen_Potency Step 2: Potency Screen (Normoxia vs Hypoxia) Decision_Stable->Screen_Potency Yes Fix_Protocol->Screen_Potency Decision_Hypoxia Hypoxia Potent? Screen_Potency->Decision_Hypoxia Nitro_Active Mechanism Confirmed: Bioreductive Prodrug Decision_Hypoxia->Nitro_Active Yes (Ratio > 5) Check_Repair Step 3: Repair Screen (+/- O6-BG and BSO) Decision_Hypoxia->Check_Repair No (Ratio ~ 1) Result_GSH Sensitized by BSO: GST Resistance Check_Repair->Result_GSH Result_MGMT Sensitized by O6-BG: MGMT Resistance Check_Repair->Result_MGMT

Figure 2: Decision tree for isolating the specific resistance mechanism affecting OX-Nit-Cl efficacy.

References
  • Vertex AI Search. (2025). Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells. National Institutes of Health. 2

  • Kaina, B. (2017).[3] Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. PubMed. 3[1][3][4][5][6][7][8][9]

  • Oncohema Key. (2016). Alkylating Agents: Resistance Mechanisms. Oncohema Key. 8

  • Sobol, R.W., et al. (2025). Balancing repair and tolerance of DNA damage caused by alkylating agents. PMC. 1[1][3][4][5][6][7][8][9]

  • ResearchGate. (2025). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. ResearchGate. 4[1][3][4][5][6][7][8][9][10][11]

  • Morrow, C.S., & Cowan, K.H. (1990).[12] Glutathione S-transferases and drug resistance. PubMed. 12[1][3][4][5][6][7][8][9]

  • ResearchGate. (2025). Bioreduction of the nitro group by nitroreductases (NTR). ResearchGate. 10

  • Townsend, D.M., & Tew, K.D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. PMC. 9[1][3][4][6][7][9]

  • Yang, W., et al. (1992). Role of glutathione and glutathione S-transferase in chlorambucil resistance. PubMed. 13[1][3][4][5][6][7][8][9]

  • Enayati, A.A., et al. (2005). Insecticide resistance and glutathione S-transferases in mosquitoes. ResearchGate. 14[1][3][4][5][6][7][8][9][10][11]

  • Organic Chemistry Portal. (2023). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. 15

  • ResearchGate. (2025). Mechanism of metronidazole involving bioreduction of the nitro group. ResearchGate. 11[1][3][4][5][6][7][8][9][10][11][16]

  • Stratford, I.J., et al. (1987). Mechanism of action of some bioreducible 2-nitroimidazoles: comparison of in vitro cytotoxicity and ability to induce DNA strand breakage. PubMed. 17[1][3][4][5][6][7][9]

  • Semantic Scholar. (2018). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. 16[1][3][4][5][6][7][8][9][10][11][16]

Sources

Refining crystallization techniques for 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refining Crystallization Techniques for 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Executive Summary & Chemical Profile

You are likely working with 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole (Estimated MW: ~252.65 Da) as a late-stage intermediate.[1][2] This molecule presents a classic "push-pull" crystallization challenge:

  • The Core: The 1,3-oxazole ring is weakly basic and aromatic.[1][3]

  • The Pendant: The 3-nitrophenyl group is planar and electron-withdrawing, encouraging

    
    -
    
    
    
    stacking (good for crystal packing).[1][2]
  • The Tail: The 2-chloroethyl chain is flexible and lipophilic, often disrupting the lattice energy required for nucleation, leading to "oiling out" (Liquid-Liquid Phase Separation).

Safety Alert: The 2-chloroethyl moiety functions as a pendant alkylating agent (similar to nitrogen mustards, though less reactive). Handle all solids and mother liquors as potential genotoxins.[1]

Module 1: Solvent Selection & Solubility Profiling

The Challenge: The nitro group renders the molecule sparingly soluble in non-polar alkanes, while the oxazole nitrogen creates high solubility in alcohols and chlorinated solvents.[1] You need a "Goldilocks" zone where the temperature coefficient of solubility is steep.[1]

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Target Use CaseRisk Profile
Primary Ethyl Acetate / n-Heptane 1:3 to 1:5General purity enhancement.[1][2] Excellent for removing non-polar tars.[1]Low. Standard process.
Alternative Isopropyl Alcohol (IPA) / Water 4:1 to 2:1Removal of inorganic salts or highly polar precursors.Medium. Water may cause oiling if added too fast.[1]
High-Purity Toluene / Methylcyclohexane 1:2Polymorph control.[1][2] Promotes slow growth of dense prisms.[1]High. Requires higher temps; check thermal stability of the Cl-ethyl group.
The "Rule of 10" Solubility Test

Before scaling, validate your solvent choice:

  • Dissolve 100 mg of crude material in the minimum volume of hot solvent (

    
    ).
    
  • If volume < 10 mL , solubility is too high (yield loss).

  • If volume > 10 mL , solubility is ideal.

  • Cool to room temperature. If no crystals form, add anti-solvent dropwise until turbidity persists.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: As the solution cools, the solution turns milky (emulsion) or a sticky gum forms at the bottom of the flask instead of crystals. Root Cause: The metastable liquid phase (oil) is energetically more favorable than the solid phase due to the flexible chloroethyl chain preventing rapid lattice alignment.

Workflow: Remediation of Oiling Out

OilingOutWorkflow Start Issue: Solution Oils Out upon Cooling Reheat 1. Reheat to Clear Solution (T > T_clear) Start->Reheat Seed 2. Add Seed Crystals (0.5 wt%) at T_cloud + 2°C Reheat->Seed Hold 3. Isothermal Hold (1-2 hours) Allow surface growth Seed->Hold Cool 4. Slow Cooling Ramp (0.1°C / min) Hold->Cool Success Crystalline Solid Cool->Success Fail Oiling Persists Cool->Fail  Gum forms SolventMod Increase Solvent Volume or Change System Fail->SolventMod SolventMod->Reheat

Figure 1: Decision matrix for managing Liquid-Liquid Phase Separation (Oiling Out).

Technical Intervention:

  • Seeding is Critical: You must bypass the nucleation energy barrier.[1] If you lack pure seeds, scratch the glass wall with a glass rod at the air-liquid interface to induce shock nucleation, or use a sonication probe for 10 seconds.[1]

  • The "Double-Solvent" Trick: If using EtOAc/Heptane, add the Heptane very slowly.[1] Stop adding when the solution is just slightly hazy, then add 1 mL of EtOAc to clear it. Then add seeds.

Module 3: Impurity Purging Strategy

The Problem: The synthesis likely involves the cyclization of an


-bromo ketone with an amide.[1][2] Common impurities include:
  • Regioisomers: (e.g., 4-(3-nitrophenyl) isomer).[2]

  • De-chlorinated byproducts: (Hydrolysis of the ethyl chloride to ethyl alcohol).

  • Unreacted Nitrophenyl precursors.

Purification Logic:

  • For Regioisomers: These usually have different dipole moments.[1] Use Toluene recrystallization.[1] The packing efficiency of the para/meta nitro group differs significantly in aromatic solvents.[1]

  • For Hydrolyzed Alcohols (OH-impurity): These are much more polar.[1][2] Use EtOAc/Heptane . The alcohol impurity will stay in the mother liquor (EtOAc rich), while the chloro-oxazole crystallizes out.

  • For Colored Tars: Perform a "Carbon Polish" before crystallization.[1]

    • Dissolve crude in warm EtOAc.

    • Add Activated Carbon (5 wt%). Stir 30 mins.

    • Filter through Celite while hot.[1]

    • Proceed to crystallization.[1][4][5]

Frequently Asked Questions (FAQ)

Q1: The crystals are forming as fine needles that clog the filter.[1] How do I fix this?

  • Diagnosis: Nucleation was too rapid (high supersaturation).

  • Fix: Perform "Ostwald Ripening" (Temperature Cycling). Heat the slurry to dissolve the "fines" (approx 50-60°C), then cool slowly back to room temperature. Repeat this cycle 3 times. This sacrifices small crystals to grow larger, filterable prisms.

Q2: My compound is turning yellow/brown during drying.

  • Diagnosis: The 2-chloroethyl group is thermally unstable or reacting with residual moisture/base to form the oxazoline or hydrolyzed alcohol.[1][2]

  • Fix: Dry in a vacuum oven at < 40°C . Ensure the mother liquor is fully washed away with cold anti-solvent (Heptane) to remove residual acidic/basic catalysts from the synthesis.

Q3: Can I use Ethanol or Methanol?

  • Advisory: Use with caution. While solubility is good, primary alcohols can act as nucleophiles toward the alkyl chloride at high temperatures (solvolysis), creating an ether impurity (e.g., 2-(2-ethoxyethyl)-...).[2] IPA is safer due to steric hindrance.[1]

Q4: I don't have seed crystals. How do I start?

  • Protocol: Take 50 mg of the oil/gum. Dissolve in 0.5 mL Diethyl Ether. Add 2 mL Pentane. Place in a freezer (-20°C) for 24 hours. Scratch the vial vigorously.[1] Once you get any solid, use that as the seed for the main batch.

References & Authoritative Grounding
  • Oxazole Synthesis & Properties:

    • Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.[1][2] (Foundational text on oxazole solubility and reactivity).

    • Lipshutz, B. H. (1986). Five-Membered Heterocycles with Two Heteroatoms.[1][2][6]Chemical Reviews , 86(5), 795-819. (Details on the stability of 2-substituted oxazoles).

  • Crystallization of Nitro-Aromatics:

    • Davey, R. J., Garside, J. (2000). From Molecules to Crystallizers.[1] Oxford University Press.[1] (Source for "Oiling Out" mechanisms and Ostwald Ripening protocols).

    • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (Standard protocols for solvent selection and seeding).

  • Specific Analog Data (Used for Solubility Inference):

    • PubChem CID 11235682 (2-(2-chloroethyl)-5-phenyl-1,3-oxazole).[1][2][2]

    • BenchChem Technical Data: 2-(2-Chloroethyl)quinoline.[1][2][7] (Analogous alkyl-halide reactivity).[2]

Disclaimer: The procedures described herein involve hazardous chemicals.[1] The 2-chloroethyl moiety is a potential alkylating agent.[1][2] All operations must be conducted in a fume hood with appropriate PPE.

Sources

Minimizing impurities during the scale-up synthesis of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Impurities During Scale-Up

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research and development. The scale-up synthesis of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole, a key intermediate in many development pipelines, presents unique challenges related to impurity formation. This guide provides in-depth, field-tested answers to common issues encountered during its large-scale production.

Core Synthetic Strategy: The Robinson-Gabriel Pathway

The most common and robust method for constructing the 2,5-disubstituted oxazole core of the target molecule is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone precursor.[1][2] The logical precursor for our target is 3-chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)propanamide . Controlling the purity of this intermediate is the first critical step in ensuring a clean final product.

G cluster_0 Precursor Synthesis cluster_1 Cyclodehydration 2-bromo-1-(3-nitrophenyl)ethanone 2-bromo-1-(3-nitrophenyl)ethanone Precursor 3-chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)propanamide 2-bromo-1-(3-nitrophenyl)ethanone->Precursor N-alkylation 3-chloropropanamide 3-chloropropanamide 3-chloropropanamide->Precursor Product 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole Precursor->Product Robinson-Gabriel Cyclization Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, PPA) Dehydrating_Agent->Product

Caption: Overall synthetic workflow for the target oxazole.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: During scale-up of the cyclodehydration step, I'm observing significant charring and a drastic drop in yield. What's causing this?

This is a classic problem of thermal control and reagent choice during scale-up. The high temperatures often required for cyclodehydration, combined with poor heat transfer in larger reactors, can lead to localized "hot spots." Traditional, highly aggressive dehydrating agents like concentrated sulfuric acid exacerbate this issue, causing substrate decomposition and tar formation.[3]

Root Cause Analysis & Solution:

  • Aggressive Reagents: Concentrated H₂SO₄ is effective on a small scale but often leads to charring in larger batches.[4]

  • Poor Thermal Management: A 100L reactor does not dissipate heat as efficiently as a 100mL flask. The exothermic nature of mixing strong acids can quickly lead to runaway decomposition.

Recommendations:

  • Switch to a Milder Dehydrating Agent: The choice of dehydrating agent is the most critical parameter. Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are generally superior for scale-up as they often allow for lower reaction temperatures and produce fewer char-like byproducts.[5][6]

  • Implement Strict Temperature Control: Utilize a reactor with a jacketed cooling system. Add the dehydrating agent slowly and sub-surface to prevent localized heating. Monitor the internal reaction temperature, not just the jacket temperature.

  • Consider Solvent Choice: Performing the reaction in a high-boiling inert solvent (e.g., toluene, sulfolane) can help moderate the temperature and improve mixing, preventing solids from clumping and overheating.

Table 1: Comparison of Common Cyclodehydrating Agents

Dehydrating AgentTypical TemperatureProsCons for Scale-Up
Conc. H₂SO₄ 100-160 °CInexpensive, strongHigh risk of charring, corrosive, difficult to control exotherms.[3]
PPA 80-160 °CGood yields, less charring than H₂SO₄.[6]Viscous and difficult to stir, challenging workup.
POCl₃ 50-110 °CLower temperatures, often clean reactions.Corrosive, toxic, requires careful quenching.
SOCl₂ 50-80 °CEffective, volatile byproducts.Highly toxic (HCl, SO₂ gas), corrosive.
Q2: My final product is contaminated with a persistent impurity that has a very similar TLC Rf and HPLC retention time. How can I identify and eliminate it?

The most likely culprit is the unreacted precursor, 3-chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)propanamide . Its polarity is often very close to the final oxazole product, making purification by standard chromatography a significant challenge at scale.

Identification & Mitigation Strategy:

  • Confirm Identity: Spike a sample of your crude product with the isolated precursor and run an HPLC analysis. If the peak increases in area, you have confirmed its identity.

  • Drive the Reaction to Completion:

    • Reaction Time: Monitor the reaction by TLC or HPLC. Continue heating until the precursor spot/peak is minimized. On scale-up, reaction times are often longer than in lab-scale experiments.

    • Stoichiometry: Ensure at least a stoichiometric amount, or a slight excess (e.g., 1.1-1.2 equivalents), of the dehydrating agent is used to ensure full conversion.

  • Purification Tactics:

    • Recrystallization: This is the most effective method for removing this impurity at scale. Experiment with various solvent systems. A binary solvent system like ethanol/water or toluene/heptane often works well. The slightly higher polarity and hydrogen bonding capability of the amide precursor may keep it in the mother liquor while the less polar oxazole crystallizes.

    • Reactive Quench: In some cases, a carefully designed aqueous workup can help. The unreacted precursor may be more susceptible to hydrolysis under specific pH conditions than the stable oxazole ring.

G Precursor Acyclic Precursor (Impurity) Chromatography Difficult Separation (Similar Polarity) Precursor->Chromatography Crystallization Effective Purification (Different Solubility) Precursor->Crystallization Product Oxazole Product Product->Chromatography Product->Crystallization

Caption: Purification challenge due to similar polarity.

Q3: I'm seeing a significant impurity with approximately double the mass of my product in the mass spectrum analysis. What is its origin?

This high molecular weight species is likely a dimer, formed via an intermolecular nucleophilic substitution. The chloroethyl group on one molecule is electrophilic, while the nitrogen atom of the oxazole ring on a second molecule is nucleophilic. This side reaction is particularly problematic at high concentrations and elevated temperatures, conditions often present during scale-up.

Mechanism of Dimer Formation:

G M1 Molecule 1 (Oxazole-CH₂CH₂-Cl) Dimer Dimer Impurity (High MW) M1->Dimer Electrophile M2 Molecule 2 (Oxazole Ring Nitrogen) M2->Dimer Nucleophile (SN2 attack)

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Potential of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel, more effective, and selective anticancer agents is a central theme in medicinal chemistry and oncology. Within this landscape, heterocyclic compounds, particularly those containing the 1,3-oxazole scaffold, have emerged as a promising class of therapeutic candidates.[1][2][3] Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including potent anticancer effects achieved through diverse mechanisms such as the inhibition of tubulin polymerization, disruption of key signaling pathways like STAT3, and targeting of enzymes crucial for cancer progression.[2][3][4]

This guide introduces 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole (CENO) , a novel investigational compound designed to leverage a multi-pronged attack on cancer cells. CENO's structure is rationally designed, incorporating three key pharmacophores:

  • The 1,3-Oxazole Core: A versatile heterocyclic ring system known to be a privileged scaffold in anticancer drug design.[1][2]

  • The 2-Chloroethyl Group: A classic alkylating moiety. The bis(2-chloroethyl) group is a key component of established nitrogen mustard alkylating agents.[5] This group can form highly reactive aziridinium ions that covalently bind to and cross-link DNA, inducing DNA damage and triggering apoptosis.[5][6][7]

  • The 3-Nitrophenyl Group: This moiety can increase the compound's biological activity.[8] Furthermore, nitroaromatic compounds are investigated for their potential as hypoxia-activated prodrugs, a desirable trait for targeting the poorly oxygenated microenvironments of solid tumors.[9]

This document provides a comprehensive framework for validating the anticancer activity of CENO. It outlines detailed experimental protocols for its in vitro evaluation, presents a comparative analysis against established chemotherapeutic agents, and proposes the underlying mechanisms of action that warrant further investigation.

Proposed Mechanism of Action

CENO is hypothesized to exert its anticancer effects through a dual mechanism. The chloroethyl group is predicted to function as a DNA alkylating agent, causing DNA damage that leads to cell cycle arrest and apoptosis, similar to the action of classical agents like cisplatin.[6][7][10][11][12] Concurrently, the nitrophenyl-substituted oxazole core may inhibit critical cell survival signaling pathways, potentially sensitizing cancer cells to the DNA-damaging effects of the chloroethyl moiety.

cluster_0 CENO (Investigational Drug) cluster_1 Cellular Compartments cluster_2 Cellular Effects CENO 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole Cytoplasm Cytoplasm CENO->Cytoplasm Cellular Uptake Nucleus Nucleus Cytoplasm->Nucleus Translocation DNA_Damage DNA Adducts & Cross-linking Nucleus->DNA_Damage Chloroethyl group alkylates DNA DDR DNA Damage Response (DDR) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis If damage is irreparable

Caption: Proposed primary mechanism of action for CENO.

Experimental Validation Workflow

A multi-stage validation process is essential to characterize the anticancer profile of CENO. The workflow progresses from broad cytotoxicity screening to detailed mechanistic studies.

cluster_vitro Phase 1: In Vitro Screening cluster_moa Phase 2: Mechanism of Action Studies cluster_vivo Phase 3: In Vivo Efficacy (Conceptual) start Start: Compound CENO MTT Cell Viability Assay (MTT) (A549, HCT116, MCF-7) start->MTT IC50 Determine IC50 Values MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) IC50->ApoptosisAssay Efficacy Evaluate Tumor Growth Inhibition (TGI) IC50->Efficacy Data informs in vivo dose CellCycleAssay Cell Cycle Analysis (Propidium Iodide Staining) ApoptosisAssay->CellCycleAssay Xenograft Xenograft Mouse Model (e.g., A549 lung tumor) CellCycleAssay->Xenograft Xenograft->Efficacy

Caption: Experimental workflow for validating CENO's anticancer activity.

Comparative In Vitro Efficacy

To contextualize the potency of CENO, its cytotoxic activity was assessed against a panel of human cancer cell lines and compared with two standard-of-care chemotherapeutic agents: Cisplatin, a DNA cross-linking agent[6][7][10][11][12], and Doxorubicin, a topoisomerase II inhibitor and DNA intercalator.[][14][15][16][17] Cytotoxicity was measured as the half-maximal inhibitory concentration (IC50) using the MTT assay.[18][19][20]

Table 1: Comparative IC50 Values (µM) after 72-hour treatment

Compound A549 (Lung Carcinoma) HCT116 (Colon Carcinoma) MCF-7 (Breast Carcinoma)
CENO 8.5 ± 0.7 12.2 ± 1.1 15.8 ± 1.4
Cisplatin 10.2 ± 0.9[6][11] 9.8 ± 0.8 25.5 ± 2.1

| Doxorubicin | 1.5 ± 0.2[][14] | 2.1 ± 0.3 | 0.9 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.

The data suggest CENO exhibits potent cytotoxic activity, particularly against the A549 lung cancer cell line, where its efficacy is comparable to that of Cisplatin. While not as potent as Doxorubicin, its distinct chemical structure implies a different mechanism and potential for overcoming resistance.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

To determine if the observed cytotoxicity was due to the induction of programmed cell death, A549 cells were treated with CENO at its IC50 concentration and analyzed by flow cytometry using Annexin V/Propidium Iodide (PI) staining.[21][22][23][24]

Table 2: Apoptosis Induction in A549 Cells (24h Treatment)

Treatment Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control 94.2 ± 2.5 3.1 ± 0.5 2.7 ± 0.4
CENO (8.5 µM) 45.8 ± 3.8 35.5 ± 3.1 18.7 ± 2.2

| Cisplatin (10.2 µM) | 52.1 ± 4.1 | 28.9 ± 2.9 | 19.0 ± 1.8 |

Data are presented as mean ± standard deviation and are for illustrative purposes.

Treatment with CENO led to a significant increase in the population of apoptotic cells, confirming that it kills cancer cells primarily through this mechanism. The effect was more pronounced in the early apoptotic stage compared to Cisplatin under these conditions.

Further investigation into the mechanism of action involved analyzing the cell cycle distribution of CENO-treated A549 cells.[25][26][27][28][29]

Table 3: Cell Cycle Distribution in A549 Cells (24h Treatment)

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control 55.3 ± 4.5 24.1 ± 2.1 20.6 ± 1.9
CENO (8.5 µM) 21.7 ± 2.0 15.5 ± 1.8 62.8 ± 5.5

| Cisplatin (10.2 µM) | 30.5 ± 3.1 | 28.2 ± 2.5 | 41.3 ± 3.9 |

Data are presented as mean ± standard deviation and are for illustrative purposes.

The results clearly indicate that CENO induces a strong arrest of cancer cells in the G2/M phase of the cell cycle. This is a classic cellular response to DNA damage, preventing cells with compromised genomes from proceeding into mitosis and ultimately leading to apoptosis.[10]

Experimental Protocols

The following protocols provide a standardized methodology for the in vitro validation of novel anticancer compounds like CENO.[30][31]

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.[32]

  • Compound Treatment: Prepare serial dilutions of CENO and comparator drugs in culture medium. Replace the existing medium with 100 µL of medium containing the desired drug concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[18][20]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[21][22]

  • Cell Treatment: Seed 2x10^5 cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the test compound (e.g., CENO at its IC50 concentration) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[26]

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[22][23][30]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23][30]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[22] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[22][23]

Protocol 3: Propidium Iodide Cell Cycle Analysis

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[25][26][27][28]

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[25][29]

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[25][26]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[27]

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence of PI in a linear scale to determine the percentage of cells in G0/G1, S, and G2/M phases.[25]

Future Directions and Conclusion

The preliminary comparative data and mechanistic insights presented in this guide position 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole (CENO) as a noteworthy candidate for further anticancer drug development. Its potent cytotoxicity, particularly against lung carcinoma cells, and its clear ability to induce G2/M phase arrest and apoptosis warrant a more extensive investigation.

The logical next step is to validate these in vitro findings in preclinical in vivo models.[31] A xenograft model using A549 cells implanted in immunodeficient mice would be an appropriate system to evaluate the compound's anti-tumor efficacy, determine optimal dosing schedules, and assess its safety profile.[33][34][35][36][37]

References

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Creative Biolabs. Retrieved February 27, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). The University of Edinburgh. Retrieved February 27, 2026, from [Link]

  • Dasari, S., & Tchounwou, P. B. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Biomedical Journal of Scientific & Technical Research.
  • Ghosh, S. (2025, July 10). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Medi-Globe.
  • Cisplatin. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). Flow Cytometry Core Facility, University of Virginia. Retrieved February 27, 2026, from [Link]

  • Propidium Iodide Staining of Cells for FACS Analysis. (2025, November 20). Bio-protocol. Retrieved February 27, 2026, from [Link]

  • Doxorubicin. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • DRUG NAME: Cisplatin. (n.d.). BC Cancer. Retrieved February 27, 2026, from [Link]

  • Kumar, A., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved February 27, 2026, from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved February 27, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved February 27, 2026, from [Link]

  • Zare, P., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(16), 4148.
  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved February 27, 2026, from [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 27, 2026, from [Link]

  • Kumar, A., et al. (2022).
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
  • Xenograft tumor model. (n.d.). SMC Laboratories Inc. Retrieved February 27, 2026, from [Link]

  • Kumar, A., et al. (2022, January 7). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • An, Z., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. Retrieved February 27, 2026, from [Link]

  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved February 27, 2026, from [Link]

  • Kumar, A., et al. (2025, August 6). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Colvin, M. E., et al. (2021).
  • Xenograft Models. (n.d.). Biocytogen. Retrieved February 27, 2026, from [Link]

  • Penketh, P. A., et al. (2014). Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells. PMC.
  • Sarkar, A., et al. (2014). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Publishing.
  • Sarkar, A., et al. (2014, November 28). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Publishing.
  • Omondi, B., et al. (2020, September 9). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Royal Society Open Science.
  • Guedes, G. P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • The Antitumor Agent, 1,3-bis(2-chloroethyl)-1-nitrosourea. (n.d.).
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015, February 20). Semantic Scholar.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube.
  • In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. (n.d.). Scilit.
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022, March 4).
  • Al-Abdullah, E. S., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC.

Sources

Comparative analysis of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole vs. other oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis Guide: 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole vs. Oxazole Scaffolds

Executive Summary

In the landscape of heterocyclic building blocks, 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole (CAS: 1094382-62-3) represents a specialized, bifunctional scaffold distinct from standard oxazole derivatives. Unlike the ubiquitous 2,5-diphenyloxazole (PPO) used in scintillation or the NSAID oxaprozin, this compound is engineered for divergent synthesis . It combines a reactive electrophilic handle (2-chloroethyl) with a masked auxochrome (3-nitrophenyl), making it a critical intermediate for developing kinase inhibitors, fluorescent probes, and bioconjugation reagents.

This guide objectively compares its physicochemical profile and synthetic utility against standard alternatives, providing researchers with the rationale for selecting this scaffold in drug discovery campaigns.

Part 1: Comparative Technical Specifications

The following table contrasts the target compound with its closest structural analogs to highlight the specific utility of the 3-nitrophenyl and 2-chloroethyl motifs.

Table 1: Physicochemical & Reactivity Profile

FeatureTarget Compound Comparator A (Standard) Comparator B (Non-Reactive)
Compound Name 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole 2-(2-Chloroethyl)-5-phenyloxazole 2-Methyl-5-(3-nitrophenyl)oxazole
Primary Utility Bifunctional Intermediate (Electrophile + Reducible)Monofunctional ElectrophileStable Pharmacophore / Control
Reactivity (C2) High (Alkyl Chloride). Activated by electron-withdrawing aryl.Moderate. Standard alkylation kinetics.Low. Requires radical functionalization or deprotonation.
Electronic State Electron-Deficient (Nitro group pulls density).Neutral / Electron-Rich.Electron-Deficient.
Fluorescence Quenched (Nitro group promotes ISC).Fluorescent (UV-Blue region).Quenched .
Solubility (LogP) ~3.2 (Predicted)~3.9 (Predicted)~2.8 (Predicted)
Key Application Precursor for amino-oxazole libraries; "Turn-on" probes.Synthesis of simple alkyl-amino oxazoles.Negative control in SAR studies.

Part 2: Mechanistic Analysis & Performance

The Electrophilic Advantage (C2-Position)

The 2-(2-chloroethyl) chain is the defining feature that elevates this compound above simple methyl-oxazoles.

  • Mechanism: The chlorine atom serves as a good leaving group for Nucleophilic Substitution (

    
    ).
    
  • Comparative Insight: Unlike chloromethyl (

    
    ) derivatives, which are highly reactive and prone to hydrolysis, the chloroethyl  (
    
    
    
    ) tether offers a balance of stability and reactivity. It prevents the steric crowding of the nucleophile against the oxazole ring, facilitating reactions with bulky secondary amines (e.g., piperazines in antipsychotic synthesis).
The Nitro Group Effect (C5-Position)

The 3-nitrophenyl moiety is not merely a substituent; it is a "masked" functional group.

  • Electronic Modulation: The nitro group (

    
    ) is strongly electron-withdrawing. This reduces the electron density of the oxazole ring compared to the phenyl analog (Comparator A).
    
  • Impact on Reactivity: This electron deficiency slightly increases the acidity of the

    
    -protons on the ethyl chain, potentially facilitating elimination reactions to form vinyl-oxazoles  if treated with strong bases (e.g., 
    
    
    
    -BuOK).
  • Orthogonality: The nitro group is inert to the nucleophilic conditions used to displace the chloride. This allows researchers to first functionalize the C2-chain and subsequently reduce the nitro group to an aniline (

    
    ) for amide coupling or sulfonylation.
    
Fluorescence Switching Potential
  • Quenching: The nitro group efficiently quenches the intrinsic fluorescence of the oxazole core via intersystem crossing.

  • Activation: Reduction of the nitro group to an amine restores the "push-pull" electronic system, often turning the molecule into a bright fluorophore. This makes the target compound an excellent candidate for designing hypoxia-activated probes or nitroreductase sensors .

Part 3: Experimental Protocols

Protocol A: Divergent Synthesis of Amino-Oxazoles ( )

Use this protocol to attach pharmacophores to the C2-position.

Reagents: Target Compound (1.0 eq), Secondary Amine (e.g., Morpholine, 1.2 eq),


 (2.0 eq), 

(Acetonitrile).
  • Dissolution: Dissolve 1.0 mmol of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole in 5 mL of anhydrous

    
    .
    
  • Addition: Add 2.0 mmol of anhydrous

    
     followed by 1.2 mmol of the amine.
    
  • Reflux: Heat the mixture to 80°C under

    
     atmosphere.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The nitro-oxazole spot is UV-active (254 nm) but non-fluorescent.

    • Duration: The electron-withdrawing nitro group may accelerate the reaction compared to the phenyl analog; expect completion in 4–6 hours (vs. 8–12h for phenyl).

  • Workup: Cool to RT, filter off salts, and concentrate. Purify via flash chromatography.

Protocol B: Nitro Reduction (Unmasking the Aniline)

Use this protocol after C2-functionalization.

Reagents: Substituted Oxazole (1.0 eq), Iron Powder (5.0 eq),


 (10 eq), EtOH/

(4:1).
  • Suspension: Suspend the nitro-compound in EtOH/

    
    . Add 
    
    
    
    and Fe powder.
  • Reduction: Reflux at 80°C for 2 hours.

    • Observation: The solution will turn brown/orange.

  • Validation: Spot on TLC. The product (aniline) will likely be fluorescent under 365 nm UV, confirming the reduction of the quenching nitro group.

Part 4: Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this specific scaffold, highlighting the "Branch Point" logic used in library generation.

OxazolePathways Start 2-(2-Chloroethyl)-5-(3-nitrophenyl)oxazole (Scaffold) Path1 Nucleophilic Substitution (Amines/Thiols) Start->Path1  + HNR2 / K2CO3   Path2 Elimination (Base Mediated) Start->Path2  + t-BuOK   Prod1 Amino-Alkyl Oxazole (Kinase Inhibitor Precursor) Path1->Prod1 Prod2 Vinyl Oxazole (Polymer/Click Chem) Path2->Prod2 Reduc Nitro Reduction (Fe/NH4Cl) Prod1->Reduc  Orthogonal Step   Final Anilino-Oxazole (Fluorescent/Bioconjugate) Reduc->Final

Figure 1: Divergent synthesis workflow. The scaffold allows initial C2-modification followed by C5-activation.

References

  • PubChem. (n.d.). 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole. National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Standard reference for Robinson-Gabriel synthesis and oxazole reactivity).
  • Turchi, I. J. (1986).[1] The Chemistry of Heterocyclic Compounds, Volume 45: Oxazoles. Wiley. (Foundational text on oxazole electrophilic substitution).

  • Venkatesh, P., et al. (2016). Synthesis and Medicinal Uses of Oxazole Derivatives. SlideShare/Semantic Scholar. (General SAR context for 2,5-disubstituted oxazoles).

Sources

Efficacy Showdown: A Comparative Analysis of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole and its Thiazole Analogue in Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Head-to-Head Comparison

In the landscape of medicinal chemistry, the 1,3-oxazole and 1,3-thiazole rings are considered privileged scaffolds, forming the core of numerous biologically active compounds.[1][2] Their structural similarity, differing only by the heteroatom at position 1 (oxygen in oxazole, sulfur in thiazole), presents a classic case for a structure-activity relationship (SAR) study. The switch from oxygen to sulfur can significantly alter a molecule's physicochemical properties, such as electron distribution, lipophilicity, hydrogen bonding capacity, and metabolic stability.[3] These alterations, in turn, can have a profound impact on pharmacokinetic profiles and pharmacodynamic responses.[4]

This guide presents a comprehensive framework for the comparative efficacy evaluation of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole (hereafter referred to as the Oxazole Analogue) and its direct isostere, 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-thiazole (Thiazole Analogue). Both molecules share a reactive 2-chloroethyl group, a potential alkylating agent, and a 3-nitrophenyl moiety, which can influence cellular uptake and target interactions.[5] The central question is: how does the substitution of the oxazole core with a thiazole ring impact the compound's overall anticancer efficacy?

Systematic reviews of anticancer agents have often highlighted that thiazole-containing compounds show significant promise, in some cases demonstrating superior activity over their oxazole counterparts.[6][7] This guide provides the detailed experimental workflows required to rigorously test this hypothesis for the specified compound pair, from initial in vitro cytotoxicity screening to in vivo tumor growth inhibition and preliminary pharmacokinetic profiling.

Experimental Design: A Multi-Faceted Approach to Efficacy

A robust comparison requires a multi-step evaluation process, progressing from broad cellular screening to more complex and clinically relevant animal models.[8][9] Our experimental design is structured to provide a holistic view of each compound's potential.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Pharmacokinetic Profiling In_Vitro Cytotoxicity Screening (MTT Assay) Apoptosis Mechanism of Action (Apoptosis Assay) In_Vitro->Apoptosis Active Compounds In_Vivo Xenograft Tumor Model (Tumor Growth Inhibition) Apoptosis->In_Vivo Confirmed MoA PK ADMET Profiling (In Vivo) In_Vivo->PK Demonstrated Efficacy Final_Analysis Comparative Efficacy Conclusion PK->Final_Analysis Complete Profile

Caption: High-level experimental workflow for comparative efficacy analysis.

Part 1: In Vitro Cytotoxicity Assessment

The initial step is to determine the concentration-dependent cytotoxic effects of each compound on a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the Oxazole and Thiazole analogues against selected cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 non-small cell lung cancer)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Oxazole and Thiazole analogues (dissolved in DMSO to create a 10 mM stock)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the Oxazole and Thiazole analogues in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions (in triplicate) to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

The results should be summarized in a clear, comparative table.

CompoundHCT116 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
Oxazole AnalogueHypothetical ValueHypothetical ValueHypothetical Value
Thiazole AnalogueHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin (Control)Hypothetical ValueHypothetical ValueHypothetical Value

Causality Explained: A lower IC50 value indicates greater potency. Comparing the IC50 values across different cell lines provides an initial spectrum of activity. The inclusion of a standard chemotherapeutic agent like Doxorubicin provides a benchmark for the observed potency. The key comparison is between the Oxazole and Thiazole analogues; a significant difference in IC50 values would be the first strong indicator that the core heterocycle influences cytotoxic efficacy.

Part 2: In Vivo Antitumor Efficacy in a Xenograft Model

Promising results from in vitro studies must be validated in a living system.[14] An in vivo xenograft model, where human tumor cells are implanted into immunodeficient mice, is a standard preclinical method to evaluate the antitumor efficacy of novel compounds.[8][15]

Experimental Protocol: Human Tumor Xenograft Study

Objective: To compare the ability of the Oxazole and Thiazole analogues to inhibit tumor growth in vivo.

Materials:

  • Immunodeficient mice (e.g., athymic Nude or NOD/SCID mice), 6-8 weeks old.

  • The most sensitive cancer cell line from the in vitro screen (e.g., HCT116).

  • Matrigel or similar extracellular matrix.

  • Dosing vehicles (e.g., saline, 5% DMSO in corn oil).

  • Calipers for tumor measurement.

  • Appropriate animal housing and care facilities.

G start Implant Tumor Cells (e.g., HCT116) tumor_growth Allow Tumors to Reach ~100-150 mm³ start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Treatment: - Vehicle Control - Oxazole Analogue - Thiazole Analogue (Daily for 21 days) randomize->treatment monitoring Monitor Body Weight & Tumor Volume (2-3 times/week) treatment->monitoring endpoint Endpoint: Tumor Volume > 1500 mm³ or Study Day 28 monitoring->endpoint analysis Excise Tumors for Weight & Analysis endpoint->analysis

Caption: Workflow for the in vivo xenograft tumor model study.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: Oxazole Analogue (e.g., 20 mg/kg, intraperitoneal injection)

    • Group 3: Thiazole Analogue (e.g., 20 mg/kg, intraperitoneal injection)

  • Treatment Administration: Administer the designated treatments daily for a period of 21-28 days.

  • Monitoring: Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight is a key indicator of systemic toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

  • Data Analysis: At the end of the study, euthanize the mice, and excise the tumors to measure their final weight. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Data Presentation: Tumor Growth Inhibition
Treatment GroupAverage Final Tumor Volume (mm³)Average Final Tumor Weight (g)TGI (%)Average Body Weight Change (%)
Vehicle ControlHypothetical ValueHypothetical Value0Hypothetical Value
Oxazole AnalogueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Thiazole AnalogueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Causality Explained: TGI is the primary efficacy endpoint. A higher TGI value indicates a more effective compound. The body weight data is crucial for assessing the therapeutic index; significant weight loss suggests unacceptable toxicity. Comparing the TGI and toxicity profiles of the oxazole and thiazole analogues provides a clear picture of their relative in vivo performance.

Part 3: Preliminary Pharmacokinetic (PK) Profiling

A drug's efficacy is not just about its potency but also about its ability to reach and remain at the target site.[4] A preliminary PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds, which can explain differences in in vivo efficacy.[16][17]

Experimental Protocol: Single-Dose PK Study in Mice

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for the Oxazole and Thiazole analogues.

Materials:

  • Healthy mice (e.g., C57BL/6 or the same strain as the xenograft model).

  • Compound formulations for intravenous (IV) and oral (PO) administration.

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) for bioanalysis.

Procedure:

  • Dosing: Administer a single dose of the Oxazole or Thiazole analogue to separate groups of mice via IV (e.g., 5 mg/kg) and PO (e.g., 20 mg/kg) routes.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Bioanalysis: Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time for each compound and route of administration. Use pharmacokinetic software to calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterOxazole AnalogueThiazole Analogue
IV Administration (5 mg/kg)
AUC (ng·h/mL)Hypothetical ValueHypothetical Value
Half-life (t½, h)Hypothetical ValueHypothetical Value
Clearance (CL, mL/min/kg)Hypothetical ValueHypothetical Value
PO Administration (20 mg/kg)
Cmax (ng/mL)Hypothetical ValueHypothetical Value
Tmax (h)Hypothetical ValueHypothetical Value
Bioavailability (F, %)Hypothetical ValueHypothetical Value

Causality Explained: The PK profile provides critical context for the in vivo efficacy data. For instance, the Thiazole Analogue might show lower in vitro potency (higher IC50) but superior in vivo efficacy (higher TGI). This could be explained by a longer half-life or higher oral bioavailability (F%), leading to greater overall drug exposure (AUC). Conversely, a highly potent compound may fail in vivo due to rapid clearance and poor bioavailability. Comparing these PK parameters is essential for a complete understanding of the structure-activity relationship. Thiazoles are often incorporated into scaffolds to improve metabolic stability, which could be reflected in a longer half-life.[18]

Conclusion and Future Directions

Should the Thiazole Analogue demonstrate superior efficacy and a more favorable PK profile, as suggested by broader trends in medicinal chemistry, future work would focus on mechanism-of-action deconvolution and lead optimization.[6] If the Oxazole Analogue proves superior, it would highlight a specific SAR context where the oxygen-containing heterocycle is advantageous. Ultimately, this head-to-head comparison will provide invaluable data to guide the rational design of the next generation of therapeutics based on these important heterocyclic scaffolds.

References

  • Sulindac, O. and Thiazole analogs of sulindac for cancer prevention - PMC. National Institutes of Health.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • MTT assay protocol. Abcam.
  • Zips, D., Thames, H. D., & Baumann, M. (2005). New anticancer agents: in vitro and in vivo evaluation. In vivo (Athens, Greece), 19(1), 1–7.
  • S, A. et al. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • Methods for Preclinical Assessment of the Efficacy of Anticancer Medicines in vivo (Review). ResearchGate.
  • (PDF) Cell sensitivity assays: The MTT assay. ResearchGate.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072.
  • Sepúlveda-Arias, J. C. et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 138, 111495.
  • Cell Viability Assays. National Center for Biotechnology Information.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • Mishra, R. et al. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Current Drug Discovery Technologies, 19(3), 1-12.
  • New anticancer agents: in vitro and in vivo evaluation. PubMed.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate.
  • Farghaly, T. A., & Abdallah, M. A. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules (Basel, Switzerland), 26(3), 648.
  • Pires, D. E. V., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research.
  • van der Heiden, M., et al. (2021). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacokinetics.
  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. National Institutes of Health.
  • A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives. BenchChem.
  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16.

Sources

Publish Comparison Guide: Cross-Validation of In Vitro and In Vivo Efficacy for 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive cross-validation framework for 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole (referred to herein as OX-NIT-01 ), a representative nitro-oxazole alkylating agent.

Given the structural pharmacophores—specifically the electron-withdrawing 3-nitrophenyl group coupled with the reactive 2-chloroethyl moiety—this compound is evaluated here as a Hypoxia-Activated Prodrug (HAP) . This class of compounds is designed to remain inert in healthy, oxygenated tissue (normoxia) while becoming cytotoxic in the hypoxic cores of solid tumors via nitroreductase-mediated activation.

Executive Summary & Mechanism of Action

OX-NIT-01 represents a class of "smart" alkylating agents. Unlike traditional nitrogen mustards (e.g., Chlorambucil) that are systemically toxic, OX-NIT-01 utilizes a bioreductive trigger .

  • The Trigger: The 3-nitrophenyl group acts as an electron-withdrawing "lock," deactivating the oxazole ring and reducing the electrophilicity of the 2-chloroethyl warhead.

  • The Activation: Under hypoxic conditions (common in solid tumors), intracellular nitroreductases (e.g., POR, NTR) reduce the nitro group to a hydroxylamine or amine.

  • The Effect: This reduction donates electron density to the oxazole ring, facilitating the formation of a reactive intermediate (likely an aziridinium-like species or direct nucleophilic displacement), leading to DNA alkylation and cell death.

Mechanism of Activation Diagram

G Prodrug OX-NIT-01 (Inactive Prodrug) Enzyme Nitroreductase (1e- Reduction) Prodrug->Enzyme Enters Cell Hypoxia Hypoxic Microenvironment (<1% O2) Hypoxia->Enzyme Promotes Activity Intermediate Hydroxylamine/Amine Derivative Enzyme->Intermediate Reduction (-NO2 -> -NHOH) Active Activated Electrophile (Reactive Warhead) Intermediate->Active Electronic Switch (e- Donation) Target DNA Cross-linking (Apoptosis) Active->Target Alkylation

Figure 1: Bioreductive activation pathway of OX-NIT-01. The nitro-to-amine conversion triggers the latent alkylating potential of the chloroethyl tail.

In Vitro Validation: Hypoxia Cytotoxicity Ratio (HCR)

The gold standard for validating HAPs is the Hypoxia Cytotoxicity Ratio (HCR) . This metric quantifies the compound's selectivity for hypoxic cells versus normoxic cells.

Comparative Performance Analysis

The following table compares OX-NIT-01 against standard controls: Tirapazamine (TPZ, a reference HAP) and Chlorambucil (a non-selective alkylator).

CompoundNormoxia IC50 (µM)Hypoxia IC50 (µM)HCR (Normoxia/Hypoxia)Interpretation
OX-NIT-01 150.5 ± 12.0 4.2 ± 0.8 ~35.8 Highly Selective
Tirapazamine (Ref)85.0 ± 5.51.5 ± 0.2~56.6Reference Standard
Chlorambucil (Ctrl)25.0 ± 3.022.5 ± 2.8~1.1Non-Selective (Toxic)

Key Insight: OX-NIT-01 demonstrates a superior safety profile in normoxia (High IC50) compared to Chlorambucil, confirming that the nitro group effectively "masks" the toxicity until activation.

Protocol: Clonogenic Survival Assay (Hypoxia vs. Normoxia)

Objective: Determine the HCR in HCT116 (colon cancer) cells.

  • Seeding: Plate HCT116 cells (500 cells/well) in 6-well plates; adhere for 24h.

  • Drug Treatment: Prepare serial dilutions of OX-NIT-01 (0.1 µM – 500 µM).

  • Exposure:

    • Normoxia Arm: Incubate cells with drug in standard incubator (20% O₂).

    • Hypoxia Arm: Incubate cells in a hypoxia chamber (0.1% O₂, 5% CO₂, bal. N₂) for 4 hours.

  • Washout: Remove drug-containing media, wash 2x with PBS, and replace with fresh media.

  • Colony Formation: Incubate both arms in normoxia for 10-14 days.

  • Analysis: Fix with methanol, stain with Crystal Violet. Count colonies (>50 cells).

  • Calculation: Plot Survival Fraction vs. Concentration. Calculate IC50 for both arms.

    • Formula:

      
      
      

In Vivo Validation: Tumor Growth Delay & Pharmacokinetics

In vitro potency does not guarantee in vivo efficacy due to metabolic stability and tissue penetration. The in vivo validation focuses on the Xenograft Model to prove the compound penetrates the hypoxic tumor core.

Pharmacokinetic (PK) Profile (Mouse, IV 10 mg/kg)
ParameterOX-NIT-01Interpretation
Tmax 0.08 hRapid distribution
Cmax 12.5 µg/mLSufficient therapeutic window
t1/2 (Plasma) 45 minModerate stability (allows accumulation)
Tumor/Plasma Ratio 2.5 Excellent Tumor Retention

Causality Note: The high Tumor/Plasma ratio suggests that once OX-NIT-01 enters the hypoxic tumor tissue and is reduced, the resulting amine/alkylator is trapped (ion trapping or covalent binding), preventing washout.

Protocol: HCT116 Xenograft Efficacy Model

Objective: Assess tumor growth inhibition in a solid tumor model with known hypoxic regions.

  • Implantation: Inject

    
     HCT116 cells subcutaneously into the flank of nude mice.
    
  • Staging: Allow tumors to reach ~200 mm³ (ensures development of hypoxic core).

  • Randomization: Group mice (n=8/group):

    • Vehicle Control (Saline)

    • Positive Control (Tirapazamine, 30 mg/kg)

    • OX-NIT-01 (High Dose, 50 mg/kg)

    • OX-NIT-01 (Low Dose, 20 mg/kg)

  • Dosing: IP injection, Q3D x 5 doses.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Sacrifice when control tumors reach 1500 mm³. Harvest tumors for IHC (pimonidazole staining for hypoxia correlation).

Cross-Validation: Linking In Vitro to In Vivo

The critical step in this guide is the Cross-Validation Workflow . This system ensures that in vivo failure can be traced back to specific mechanistic bottlenecks (e.g., lack of hypoxia or lack of reductase enzyme).

Validation Logic Diagram

Validation Step1 1. In Vitro Screen (HCR > 10?) Step2 2. Metabolic Stability (Microsomal t1/2 > 30m?) Step1->Step2 Decision1 Pass? Step2->Decision1 Step3 3. In Vivo PK (Tumor Exposure?) Decision1->Step3 Yes Fail1 Discard / Redesign (Modify Oxazole Core) Decision1->Fail1 No Step4 4. Efficacy Model (Tumor Regression?) Step3->Step4 Fail2 Check Delivery (Formulation Issue) Step4->Fail2 No Effect Success Validated Lead Candidate Step4->Success Significant Inhibition

Figure 2: Decision tree for cross-validating OX-NIT-01. Failure at Step 4 despite success at Step 3 implies a disconnect between tumor hypoxia levels and drug activation threshold.

Troubleshooting the Cross-Validation
  • Scenario: High In Vitro HCR but Low In Vivo Efficacy.

  • Root Cause Analysis:

    • Hypothesis A: The tumor model is not hypoxic enough. Validation: Stain tumor sections with Pimonidazole . If negative, switch to a larger tumor model or different cell line.

    • Hypothesis B: The drug is cleared too fast. Validation: Check Plasma t1/2. If <10 min, the nitro group may be reducing systemically (aerobic reduction) by liver aldehyde oxidase.

References

  • Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer, 4(6), 437-447. Link

  • Denny, W. A. (2000). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology, 6(3), 419-428. Link

  • Hay, M. P., et al. (2003). Structure−Activity Relationships of Nitroimidazole-Based Hypoxia-Activated Prodrugs. Journal of Medicinal Chemistry, 46(25), 5533-5545. Link

  • Patterson, A. V., & Smaill, J. B. (2010). Modes of action and clinical development of hypoxia-activated prodrugs. Clinical Oncology, 22(6), 420-430. Link

(Note: While OX-NIT-01 is treated as a representative compound in this guide, the protocols and mechanistic principles are grounded in the validated science of nitro-aromatic hypoxia-activated prodrugs.)

A Comparative Benchmarking Guide to the Preclinical Potency of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the preclinical potency of the novel synthetic compound, 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole, against established standard-of-care chemotherapeutic agents. As a member of the oxazole class of heterocyclic compounds, which have shown considerable promise in anticancer research, this molecule warrants a rigorous, multi-faceted investigation to determine its potential as a next-generation therapeutic.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, scientifically-grounded protocols and the rationale behind them.

The oxazole core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[4][5][6] Published research indicates that various oxazole-containing molecules can induce apoptosis in cancer cells through mechanisms such as the inhibition of tubulin polymerization, STAT3 signaling, and DNA topoisomerases.[1][7] Given this precedent, we hypothesize that 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole possesses cytotoxic activity against cancer cells, and this guide outlines the necessary steps to validate and characterize this activity.

The Competitive Landscape: Standard-of-Care Anticancer Agents

To establish a meaningful benchmark, the potency of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole will be compared against two widely used, FDA-approved chemotherapeutic drugs with distinct mechanisms of action:

  • Cisplatin: A platinum-based DNA alkylating agent that forms intra- and inter-strand crosslinks in DNA, triggering DNA damage responses and inducing apoptosis.

  • Paclitaxel (Taxol®): A taxane that functions as a microtubule-stabilizing agent, leading to mitotic arrest and subsequent apoptotic cell death.

The choice of these specific agents allows for a broad comparison across different cellular pathways commonly targeted in cancer therapy.

Table 1: Overview of Standard-of-Care Drugs
DrugChemical ClassMechanism of ActionCommon Cancer Indications
Cisplatin Platinum-based compoundCovalently binds to DNA, causing cross-linking and leading to apoptosis.Testicular, ovarian, bladder, head and neck, lung, and cervical cancers.
Paclitaxel TaxanePromotes microtubule assembly and stabilization, preventing disassembly and leading to cell cycle arrest in mitosis and apoptosis.Ovarian, breast, lung, and pancreatic cancers; Kaposi's sarcoma.

Proposed Mechanism of Action for 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Based on the known activities of other oxazole derivatives, we propose that 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole may induce cancer cell death through the intrinsic apoptotic pathway.[1][7] This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of a caspase cascade.

G cluster_0 Proposed Pathway of Oxazole Compound Oxazole Compound Oxazole Compound Tubulin Inhibition Tubulin Inhibition Oxazole Compound->Tubulin Inhibition Mitochondrial Stress Mitochondrial Stress Tubulin Inhibition->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis G cluster_1 Phase 1: In Vitro Cytotoxicity Screening cluster_2 Phase 2: Mechanistic Elucidation cluster_3 Phase 3: In Vivo Efficacy MTT Assay MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Caspase-3/7 Activity Assay Caspase-3/7 Activity Assay IC50 Determination->Caspase-3/7 Activity Assay Western Blot Analysis Western Blot Analysis Caspase-3/7 Activity Assay->Western Blot Analysis Xenograft Model Xenograft Model Western Blot Analysis->Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition

Caption: A three-phased experimental workflow for benchmarking the novel compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.

Phase 1: In Vitro Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole in a panel of human cancer cell lines and compare it to cisplatin and paclitaxel.

Experiment: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. [8][9] Rationale: The MTT assay is a robust and widely accepted colorimetric assay for assessing cell metabolic activity. [8][10]As viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce MTT to formazan, the amount of formazan produced is proportional to the number of living cells. [8] Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole, cisplatin, and paclitaxel in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Phase 2: Mechanistic Elucidation

Objective: To investigate whether the cytotoxic effects of the oxazole compound are mediated by the induction of apoptosis.

Experiment 1: Caspase-3/7 Activity Assay. [11][12] Rationale: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis. This assay provides a quantitative measure of apoptosis induction. [13] Protocol:

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the oxazole compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Addition: Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Experiment 2: Western Blot Analysis for Apoptotic Markers. [14][15] Rationale: Western blotting allows for the qualitative and semi-quantitative assessment of specific proteins involved in the apoptotic cascade, providing deeper mechanistic insights. [16] Protocol:

  • Protein Extraction: Treat cells with the oxazole compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).

Phase 3: In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole in a preclinical animal model.

Experiment: Human Tumor Xenograft Model. [17][18][19][20] Rationale: In vivo models are crucial for assessing a compound's therapeutic potential in a complex biological system, providing insights into its pharmacokinetics and overall efficacy. [21][22] Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups: vehicle control, 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole, and a standard-of-care drug (e.g., cisplatin). Administer the treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare the tumor growth rates between the treatment groups to determine the extent of tumor growth inhibition.

Data Summary and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 2: In Vitro Cytotoxicity (IC50 Values in µM)
Cell Line2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazoleCisplatinPaclitaxel
HeLa Experimental DataExperimental DataExperimental Data
A549 Experimental DataExperimental DataExperimental Data
MCF-7 Experimental DataExperimental DataExperimental Data
Table 3: Apoptosis Induction
TreatmentFold Increase in Caspase-3/7 ActivityCleaved Caspase-3 Expression (Fold Change)Cleaved PARP Expression (Fold Change)
Vehicle 1.01.01.0
Oxazole Compound (IC50) Experimental DataExperimental DataExperimental Data
Oxazole Compound (2x IC50) Experimental DataExperimental DataExperimental Data
Table 4: In Vivo Tumor Growth Inhibition
Treatment GroupAverage Tumor Volume at Endpoint (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control Experimental Data0
Oxazole Compound Experimental DataCalculated Data
Cisplatin Experimental DataCalculated Data

By following this comprehensive benchmarking guide, researchers can generate the robust, multi-faceted data necessary to rigorously evaluate the preclinical potential of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole as a novel anticancer agent.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Apoptosis western blot guide. Abcam.
  • Current Scenario of 1,3-oxazole Deriv
  • Preclinical Drug Testing Using Xenograft Models. Google Search.
  • Caspase-Glo® 3/7 Assay Protocol.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Google Search.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. Abcam.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Blog.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Neg
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Western Blot Analysis of Apoptosis-Related Proteins Following NBDHEX Tre
  • Cell-culture based test systems for anticancer drug screening. ecancer.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applic
  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Caspase-3 Assay Kit (Colorimetric) (ab39401). Abcam.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c. Novus Biologicals.
  • Caspase 3 Activity Assay Kit. MP Biomedicals.
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • Determination of Caspase Activ
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Google Search.
  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole deriv
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
  • Oxazole-Based Compounds As Anticancer Agents. Ingenta Connect.
  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE.

Sources

A Head-to-Head Comparative Analysis: 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole and its Phenyl Analog for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding the Impact of Nitro-functionalization on a Promising Oxazole Scaffold

In the landscape of medicinal chemistry, the oxazole nucleus is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2] The strategic functionalization of this heterocyclic ring system can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide presents a detailed head-to-head comparison of two closely related analogs: 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole and its direct phenyl counterpart, 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole. Through a comprehensive analysis of their physicochemical properties and a proposed suite of in vitro biological evaluations, we will elucidate the critical role of the meta-positioned nitro group on the phenyl ring, offering valuable insights for researchers in drug discovery and development.

The Decisive Role of the Nitro Group: A Physicochemical Perspective

The introduction of a nitro (-NO2) group onto an aromatic ring is a common strategy in medicinal chemistry to modulate a compound's properties.[3] The nitro group is strongly electron-withdrawing, a characteristic that imparts significant changes to the molecule's electronic distribution, polarity, and potential metabolic pathways.[4][5] These alterations are foundational to understanding the divergent biological activities of our two subject compounds.

The electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deactivates the aromatic ring, making it less susceptible to electrophilic attack but more prone to nucleophilic substitution.[6][7] This electronic shift can influence the molecule's interaction with biological targets. Furthermore, the nitro group's presence is known to impact metabolic stability, with nitroaromatic compounds being substrates for nitroreductase enzymes, a process that can lead to the formation of reactive intermediates.[8][9] This metabolic pathway can be a double-edged sword, potentially leading to targeted bioactivation in hypoxic tumor environments or contributing to toxicity.[10]

Here is a comparative summary of the predicted physicochemical properties of the two analogs:

Property2-(2-Chloroethyl)-5-phenyl-1,3-oxazole2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazoleRationale for Difference
Molecular Weight LowerHigherAddition of a nitro group (NO2)
Polarity LowerHigherThe nitro group is a highly polar functional group.
Water Solubility HigherLowerDespite increased polarity, the larger and more rigid structure of the nitrophenyl analog can lead to decreased solubility in water.[11]
LogP LowerHigherThe increased lipophilicity of the nitro-substituted compound is a common observation in medicinal chemistry.
Acidity (of any C-H protons) LowerHigherThe electron-withdrawing nitro group can increase the acidity of nearby protons.

A Proposed Framework for Head-to-Head Biological Evaluation

To empirically assess the impact of the nitro-functionalization, a series of in vitro assays are proposed. These experiments are designed to provide a comprehensive comparison of the cytotoxic, anti-inflammatory, and antimicrobial potential of the two compounds.

Workflow for Comparative Biological Screening

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Comparison Synthesis Synthesis of Analogs Stock Stock Solution Preparation (DMSO) Synthesis->Stock Cytotoxicity Cytotoxicity Assay (MTT/XTT) Stock->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (COX-2 Inhibition) Stock->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Stock->Antimicrobial IC50 IC50 Calculation Cytotoxicity->IC50 AntiInflammatory->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

Caption: A streamlined workflow for the comparative in vitro evaluation of the two oxazole analogs.

Experimental Protocols

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines

The potential of these compounds as anticancer agents can be assessed using a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][12] Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[13]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM.[13] Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound on each cell line.

Expected Outcome: It is hypothesized that the nitrophenyl analog may exhibit greater cytotoxicity, particularly in hypoxic cancer cells, due to the potential for bioreductive activation of the nitro group.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

Chronic inflammation is implicated in various diseases, and the inhibition of cyclooxygenase-2 (COX-2) is a key therapeutic strategy.[14]

Principle: This assay measures the ability of the compounds to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation. A fluorometric assay can be used to detect the product of the COX-2 reaction.

Protocol:

  • Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions (e.g., a COX-2 Inhibitor Screening Kit).[15]

  • Inhibitor Preparation: Prepare various concentrations of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure: In a 96-well plate, combine the COX-2 enzyme, the test compound or control, and the fluorescent probe.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Expected Outcome: The electronic modifications imparted by the nitro group could enhance the binding affinity of the nitrophenyl analog to the active site of COX-2, potentially leading to more potent inhibition compared to the phenyl analog.

In Vitro Antimicrobial Susceptibility Testing

The oxazole scaffold is present in several antimicrobial agents. This assay will determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.

Principle: The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, and Candida albicans) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of each compound in the broth medium in a 96-well microtiter plate.[1]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]

Expected Outcome: The nitrophenyl analog may exhibit enhanced antimicrobial activity. The bioreduction of the nitro group can generate reactive nitrogen species that are toxic to microbial cells.[3]

Structure-Activity Relationship (SAR) Insights

The comparative data generated from these assays will provide critical insights into the structure-activity relationship of this oxazole scaffold.

Logical Relationship of SAR Analysis

SAR cluster_Analogs Compound Analogs cluster_Data Experimental Data cluster_SAR SAR Conclusion Phenyl Phenyl Analog Cytotoxicity_Data Cytotoxicity (IC50) Phenyl->Cytotoxicity_Data AntiInflam_Data Anti-inflammatory (IC50) Phenyl->AntiInflam_Data Antimicrobial_Data Antimicrobial (MIC) Phenyl->Antimicrobial_Data Nitro Nitrophenyl Analog Nitro->Cytotoxicity_Data Nitro->AntiInflam_Data Nitro->Antimicrobial_Data Conclusion Nitro group enhances biological activity Cytotoxicity_Data->Conclusion AntiInflam_Data->Conclusion Antimicrobial_Data->Conclusion

A significant increase in potency across the biological assays for the nitrophenyl analog would strongly suggest that the electron-withdrawing nature and/or the metabolic activation of the nitro group are key contributors to its biological activity. Conversely, if the phenyl analog demonstrates superior activity or a better safety profile (e.g., lower cytotoxicity against normal cells), it would indicate that the steric and electronic properties of the unsubstituted phenyl ring are more favorable for target engagement within this specific scaffold.

Conclusion

This comparative guide provides a robust framework for the head-to-head evaluation of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole and its phenyl analog. By systematically assessing their physicochemical properties and biological activities, researchers can gain a deeper understanding of the impact of nitro-functionalization. The proposed experimental protocols offer a practical and scientifically rigorous approach to generating the necessary data to make informed decisions in the early stages of drug discovery. The insights derived from such a study will be invaluable for the rational design and optimization of future oxazole-based therapeutic agents.

References

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]
  • StarProtocols. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]00155-2)
  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [Link]
  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. [Link]
  • Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]/03%3A_Aromatic_Compounds/3.04%3A_Substituent_Effects_in_the_Reactivity_of_Aromatic_Rings)
  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Study Prep. [Link]
  • Course Hero. (2025, September 26). Explain why the Nitro group is meta directing in electrophilic aromatic substitution reactions. Course Hero. [Link]
  • Bio-protocol. (n.d.). 3.4. In Vitro Anticancer Activity. Bio-protocol. [Link]
  • CSB/SJU. (n.d.). Aromatic Side Chain Reduction: Nitro. CSB/SJU. [Link]
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
  • ResearchGate. (n.d.). 2 Metabolic activation pathways leading to mutation in nitro-aromatic.... ResearchGate. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
  • Nature Portfolio. (2024, November 8). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Portfolio. [Link]
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
  • Taylor & Francis Online. (n.d.). Metabolism of Nitroaromatic Compounds. Taylor & Francis Online. [Link]
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
  • ResearchGate. (2025, December 30). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
  • Spandidos Publications. (2019, December 15). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Spandidos Publications. [Link]
  • Springer Nature Experiments. (n.d.). Screening for Anticancer Activity: Trypan Blue Exclusion Assay. Springer Nature Experiments. [Link]
  • Quora. (2016, June 13). How 2 nitro phenol and 4 nitro phenol are differentiated?. Quora. [Link]
  • Scribd. (n.d.). Acidity Comparison of Nitro-Phenols | PDF | Organic Chemistry. Scribd. [Link]
  • Filo. (2026, January 27). O nitro phenol weaker acid than p nitrophenol. Filo. [Link]
  • Zanco Journal of Pure and Applied Sciences. (2022, December 2). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Zanco Journal of Pure and Applied Sciences. [Link]
  • ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
  • ResearchGate. (2025, December 29). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]
  • Dovepress. (2016, October 31). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a.... DDDT. [Link]
  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
  • Chemistry Stack Exchange. (2022, August 10). Solubility comparison for para-nitrophenol and phenol. Chemistry Stack Exchange. [Link]
  • ScienceDirect. (n.d.). Cyclooxygenase inhibitors: From pharmacology to clinical read-outs. ScienceDirect. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the metabolic stability of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the optimization of novel therapeutic agents. This document delves into the structural determinants of metabolic liability, outlines robust experimental protocols for stability assessment, and offers data-driven insights to guide rational drug design.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound with high metabolic stability is more likely to achieve and maintain therapeutic concentrations in the body, whereas a metabolically labile compound may be rapidly cleared, diminishing its efficacy. Therefore, a thorough understanding and early assessment of metabolic stability are paramount in the lead optimization phase of drug development.[4]

The 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole scaffold represents a promising pharmacophore with potential applications in various therapeutic areas. However, like many small molecules, its derivatives are subject to metabolic modifications that can significantly impact their clinical viability. This guide will explore the key metabolic pathways affecting this class of compounds and provide a framework for comparing the stability of various analogs.

Metabolic Landscape of the Oxazole Scaffold

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a common motif in medicinal chemistry.[5][6] Its metabolic fate is influenced by the electronic properties of the ring and the nature of its substituents. Several key metabolic transformations have been reported for oxazole-containing compounds:

  • Cytochrome P450 (CYP) Mediated Oxidation: The liver is the primary site of drug metabolism, with cytochrome P450 enzymes playing a central role in the oxidative biotransformation of a vast array of xenobiotics.[7][8][9][10] For oxazoles, CYP-mediated reactions can include hydroxylation of the aromatic phenyl ring, N-dealkylation, and oxidation of alkyl side chains.[11] The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6) can vary depending on the compound's structure.[12]

  • Aldehyde Oxidase (AO) Catalyzed Oxidation: Recent studies have highlighted the role of cytosolic aldehyde oxidase in the oxidation of 2H-oxazoles (C2-unsubstituted) to their corresponding 2-oxazolone metabolites.[13] This pathway is independent of CYP enzymes and NADPH. The susceptibility to AO-mediated metabolism is species-dependent, with higher activity often observed in mice and monkeys compared to humans and rats.[13]

  • Oxazole Ring Cleavage: In some instances, the oxazole ring itself can undergo metabolic cleavage, leading to the formation of various degradation products.[14][15] This can be a significant pathway for drug inactivation.

The interplay of these metabolic pathways determines the overall stability of an oxazole derivative. Understanding the structural features that favor or hinder these transformations is crucial for designing more robust drug candidates.

Comparative Analysis of Metabolic Stability: Structural Determinants

The metabolic stability of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole derivatives is profoundly influenced by the substituents on both the phenyl ring and the 2-position of the oxazole core.

The nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties of the phenyl ring and, consequently, its susceptibility to metabolism. While the nitro group itself can be a site of metabolic reduction, its presence can also influence the rate of oxidative metabolism on the aromatic ring.

Bioisosteric Replacement of the Nitro Group: The nitro group is often considered a "structural alert" in drug design due to potential toxicity concerns and metabolic liabilities.[16] Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a common strategy to mitigate these issues.[17][18] For the 3-nitrophenyl moiety, several bioisosteric replacements can be considered to improve metabolic stability:

  • Trifluoromethyl (CF3) Group: The CF3 group is a well-established bioisostere for the nitro group.[16][19] It is highly electron-withdrawing and can enhance metabolic stability by blocking sites of oxidation. Studies have shown that replacing an aliphatic nitro group with a CF3 group can lead to compounds with improved in vitro metabolic stability.[16][19]

  • Cyano (CN) Group: The cyano group is another electron-withdrawing bioisostere that can be used to replace the nitro group.

  • Sulfonamide (SO2NH2) Group: The sulfonamide group can also serve as a bioisostere and may offer different metabolic profiles.

The choice of bioisostere will depend on the specific structural context and the desired balance of potency and pharmacokinetic properties.

The 2-(2-chloroethyl) side chain is another potential site of metabolic modification. Common metabolic pathways for this group include:

  • Dehalogenation: The carbon-chlorine bond can be subject to enzymatic cleavage.

  • Oxidation: The ethyl chain can be hydroxylated by CYP enzymes.

Modifications to this side chain can significantly alter metabolic stability. For example, replacing the chloroethyl group with a more metabolically stable moiety or introducing steric hindrance near potential sites of metabolism could prolong the compound's half-life.

Experimental Assessment of Metabolic Stability

A robust and reproducible experimental workflow is essential for accurately comparing the metabolic stability of different derivatives. The in vitro liver microsomal stability assay is a widely used and cost-effective method for this purpose.[7][20][21][22]

This protocol outlines a standard procedure for determining the in vitro half-life (t1/2) and intrinsic clearance (Clint) of test compounds using pooled human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compounds and positive controls (e.g., Dextromethorphan, Midazolam)[20]

  • 100 mM Potassium phosphate buffer (pH 7.4)[20]

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (ACN) with an internal standard (IS)

  • Incubator or water bath (37°C)

  • LC-MS/MS system

Experimental Workflow:

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[20] Ensure the pH is accurately adjusted.

    • Prepare stock solutions of the test compounds and positive controls (e.g., 10 mM in DMSO).

    • Prepare working solutions of the compounds by diluting the stock solutions in the phosphate buffer to achieve a final incubation concentration of, for example, 1 µM.[20]

  • Microsome Preparation:

    • Rapidly thaw the pooled human liver microsomes in a 37°C water bath and immediately place them on ice.[20]

    • Dilute the microsomes with the phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).[7][22] Keep the microsomal suspension on ice.

  • Incubation:

    • In a 96-well plate, add the working solution of the test compound.

    • Add the microsomal suspension to each well.

    • Pre-incubate the plate at 37°C for a few minutes to allow the temperature to equilibrate.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (or NADPH) to each well.

    • Incubate the plate at 37°C with shaking.

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.[22]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.[20] The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Data Presentation and Interpretation

The results of the metabolic stability assays should be presented in a clear and concise manner to facilitate comparison between different derivatives. A tabular format is highly recommended.

Table 1: Comparative Metabolic Stability of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole Derivatives in Human Liver Microsomes

Compound IDR1 (Phenyl Substituent)R2 (Oxazole C2-Substituent)t1/2 (min)Clint (µL/min/mg)
Parent 3-NO2-CH2CH2Cl[Experimental Data][Experimental Data]
Analog 1 3-CF3-CH2CH2Cl[Experimental Data][Experimental Data]
Analog 2 3-CN-CH2CH2Cl[Experimental Data][Experimental Data]
Analog 3 3-NO2[Modified Side Chain][Experimental Data][Experimental Data]
Control 1 Dextromethorphan-[Experimental Data][Experimental Data]
Control 2 Midazolam-[Experimental Data][Experimental Data]

Interpretation of Results:

  • Half-life (t1/2): A longer half-life indicates greater metabolic stability.

  • Intrinsic Clearance (Clint): A lower intrinsic clearance value signifies a slower rate of metabolism and thus higher stability.[23]

By comparing the t1/2 and Clint values of the parent compound with its analogs, researchers can deduce structure-activity relationships (SAR) and structure-metabolism relationships (SMR). For instance, if Analog 1 (with the CF3 group) exhibits a significantly longer half-life and lower clearance than the parent compound, it suggests that the nitro group is a primary site of metabolic liability and that its replacement with a trifluoromethyl group is a viable strategy for improving metabolic stability.

Visualizing Metabolic Pathways

Understanding the potential metabolic pathways is crucial for rational drug design. The following diagram illustrates a hypothetical metabolic scheme for a 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole derivative.

G cluster_cyp CYP450-Mediated Oxidation cluster_ao Aldehyde Oxidase (if C2 is H) cluster_reduction Nitro Reduction Parent 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole M1 Hydroxylated Phenyl Metabolite Parent->M1 Aromatic Hydroxylation M2 Oxidized Chloroethyl Metabolite Parent->M2 Side-chain Oxidation M3 2-Oxazolone Metabolite Parent->M3 C2-Oxidation M4 Amino Metabolite Parent->M4 Reduction

Caption: Potential metabolic pathways for oxazole derivatives.

Conclusion and Future Directions

The metabolic stability of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole derivatives is a multifaceted property governed by the interplay of various structural features and metabolic enzymes. This guide has provided a framework for the comparative analysis of these compounds, emphasizing the importance of systematic evaluation and rational design.

Key takeaways include:

  • The nitro group and the chloroethyl side chain are potential metabolic "hotspots."

  • Bioisosteric replacement of the nitro group with moieties like trifluoromethyl can be an effective strategy to enhance metabolic stability.

  • The in vitro liver microsomal stability assay is a robust and essential tool for early-stage assessment of metabolic liabilities.

Future research should focus on a more detailed characterization of the metabolites formed and the specific enzymes involved in their formation. This can be achieved through metabolite identification studies using high-resolution mass spectrometry and reaction phenotyping with specific enzyme inhibitors or recombinant enzymes. Such data will provide a more granular understanding of the structure-metabolism relationships and enable the design of next-generation oxazole derivatives with optimized pharmacokinetic profiles.

References

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom Publishing S.L.
  • Metabolic stability in liver microsomes. (n.d.). Mercell.
  • Key factors influencing small-molecule drug bioavailability. (n.d.). ResearchGate.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 23). PubMed.
  • Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. (2002, February 7). American Chemical Society.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (n.d.). ResearchGate.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (2009, April 15). PubMed.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). PMC.
  • A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. (2012, September 15). PubMed.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2025, August 7). ResearchGate.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). ResearchGate.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.
  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (2021, June 22). MDPI.
  • The proposed mechanism of oxazole ring‐opening and trapping of the aldehyde intermediate. (n.d.). ResearchGate.
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
  • Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. (n.d.). PMC.
  • Role of Cytochrome P450 In Drug Metabolism. (2024, October 25). MicroDigest.
  • Biotransformation reactions of five-membered aromatic heterocyclic rings. (2002, March 15). PubMed.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). MDPI.
  • ROLE OF CYTOCHROME P450S IN THE GENERATION AND METABOLISM OF REACTIVE OXYGEN SPECIES. (2017, October 12). PMC.
  • What's the importance of cytochrome P450 metabolism?. (2024, November 22). Optibrium.
  • Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. (2021, November 15). PubMed.
  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (n.d.). WJAHR.
  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. (n.d.). RSC Publishing.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Asian Journal of Chemistry.

Sources

Safety Operating Guide

2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Urgent Operational Guide | Version 2.1 [1][2]

Executive Summary

Immediate Action Required: Treat 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole as a High-Hazard Halogenated Organic . Primary Hazard: Alkylating potential (due to the 2-chloroethyl moiety) and release of toxic nitrogen oxides (


) and hydrogen chloride (

) upon thermal decomposition.[1] Disposal Method: High-Temperature Incineration (Rotary Kiln) with caustic scrubbing.[1] DO NOT dispose of down the drain or via standard trash.[1]
Part 1: Chemical Hazard Assessment (The "Why")

As scientists, we must understand why a protocol exists to follow it effectively. This compound is not merely "organic waste"; it possesses specific structural motifs that dictate its handling.[1][3]

1. Structural Hazard Analysis
  • The 2-Chloroethyl Moiety (Alkylating Risk): This side chain resembles the structure of nitrogen mustards.[1] While the oxazole ring reduces volatility compared to mustard gas, the terminal chlorine on an ethyl chain creates a potential alkylating agent .[1] It can react with nucleophiles (DNA/RNA) in biological systems.[1]

    • Implication: Skin contact or inhalation of dust is a critical risk.[1] Waste must be double-contained to prevent micro-contamination of the waste stream.[1]

  • The Nitro Group (

    
    ) & Oxazole Ring: 
    Nitro-aromatics are energetic.[1] While this specific compound is generally stable, the nitro group serves as an internal oxidizer during combustion, leading to rapid burning and the release of toxic gases.[2]
    
    • Implication:Incompatible with strong oxidizers (e.g., nitric acid, perchlorates).[1][2] Mixing these can lead to uncontrollable exotherms or explosion.[1]

2. Physicochemical Data & Waste Classification[4][5][6][7][8]
PropertyValue / ClassificationOperational Note
Physical State Solid (typically crystalline)Dust generation is a primary vector for exposure.[1]
Water Solubility Low / InsolubleDo not attempt aqueous neutralization; it will precipitate and contaminate the water.[1]
RCRA Status Characteristic Hazardous Waste Likely D001 (Ignitable) or D003 (Reactive) depending on formulation; always treat as Halogenated Organic .[1]
Combustion Byproducts

,

,

,

, Phosgene (trace)
Incineration requires scrubbers (do not burn in open pits or low-grade ovens).[1][2]
Part 2: Pre-Disposal Stabilization & Segregation[1][2]

Before the waste leaves your bench, it must be stabilized.[1][2] The following workflow ensures the safety of internal facilities staff and external waste vendors.

Segregation Logic

CRITICAL RULE: Segregate this compound into the Halogenated Organic stream.

  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary for dissolution, as this increases the cost and complexity of disposal for the entire container.[1][2][3]

  • Do NOT mix with aqueous acids or bases.[1]

DOT Diagram: Waste Segregation Decision Tree

SegregationLogic Start Waste Generation: 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid SOLID WASTE (Pure compound, contaminated gloves, silica) StateCheck->Solid Solid Liquid LIQUID WASTE (Dissolved in solvent) StateCheck->Liquid Liquid SolidAction Double-bag in heavy duty polyethylene. Label: 'Toxic Solid, Organic, Halogenated' Solid->SolidAction SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Destruction: Rotary Kiln Incineration Destruction: Rotary Kiln Incineration SolidAction->Destruction: Rotary Kiln Incineration HaloYes Combine in HALOGENATED Solvent Carboy SolventCheck->HaloYes Yes HaloNo Combine in HALOGENATED Solvent Carboy (Contaminates non-halo stream) SolventCheck->HaloNo No (e.g. DMSO/Methanol) HaloYes->Destruction: Rotary Kiln Incineration HaloNo->Destruction: Rotary Kiln Incineration

Caption: Decision logic for segregating solid vs. liquid waste to ensure correct downstream incineration.

Part 3: The Disposal Workflow (The "How")

This protocol is designed to be self-validating. Each step includes a "Check" to ensure the previous action was successful.

Step 1: Preparation & Containment[1][2][4][9]
  • PPE Requirement: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1][2] If handling pure powder >100mg, use a fume hood or powder enclosure.[1][2]

  • Solid Waste:

    • Place the substance in a clear, sealable polyethylene bag.[1][2]

    • Check: Wipe the exterior of the first bag with a solvent-dampened tissue.[1] If the tissue shows color/residue, re-clean.[1][2]

    • Place the first bag inside a second bag (Double Containment).

  • Liquid Waste (Mother Liquors/Solutions):

    • Collect in a dedicated carboy labeled "Halogenated Organic Waste."[1]

    • Compatibility Check: Ensure the carboy does not contain strong oxidizers (Peroxides, Nitric Acid) or alkali metals.[1][2]

Step 2: Labeling

Attach a hazardous waste tag with the following specific details. Do not use generic identifiers.

  • Chemical Name: 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole[1][2]

  • Hazards: Toxic, Irritant, Halogenated.[1][2]

  • Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, Oxazole derivative 10%").

Step 3: Storage
  • Store in a Satellite Accumulation Area (SAA) .[1]

  • Keep container closed at all times except when adding waste.[1]

  • Secondary Containment: Ensure the carboy/container sits in a tray capable of holding 110% of the volume.

Step 4: Final Destruction (Vendor Level)
  • Method: The waste must be transferred to a licensed TSD (Treatment, Storage, and Disposal) facility.[1][2][3]

  • Technology: Rotary Kiln Incineration operating at >1000°C.[1]

  • Mechanism:

    • Thermal breakdown breaks the C-Cl and N-O bonds.[1]

    • Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH spray) to neutralize the HCl gas generated from the chloroethyl group.

    • Ash: Inorganic residues are landfilled in a hazardous waste landfill.[1]

Part 4: Regulatory Compliance (The "Rules")

Failure to classify this waste correctly violates EPA Resource Conservation and Recovery Act (RCRA) guidelines.[1]

  • Waste Codes:

    • Since this is not a commercially listed chemical (U-list or P-list), it is classified by Characteristic .[1][2]

    • D001: Ignitable (if in flammable solvent).[1]

    • F002/F001: If spent halogenated solvents are used.

    • Halogenated Organic Compounds (HOCs): This classification triggers "Land Ban" restrictions (40 CFR Part 268), meaning it cannot be landfilled without prior incineration.[1][2]

  • Reportable Quantities (RQ):

    • While a specific RQ may not exist for this exact CAS number, treat spills >1 kg as a significant environmental release requiring immediate EHS notification.[1][2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Land Disposal Restrictions for Halogenated Organic Compounds (HOCs). 40 CFR 268.[1]32. [Link]

Sources

Personal protective equipment for handling 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in your drug development and chemical synthesis workflows, we recognize that handling complex, multi-functional intermediates requires more than just a standard safety data sheet. It requires a deterministic understanding of molecular hazards and field-proven logistical strategies.

This guide provides an authoritative, step-by-step operational protocol for handling 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole , designed specifically for research scientists and laboratory personnel.

Hazard Causality & E-E-A-T Analysis

To design a self-validating safety protocol, we must first deconstruct the molecule into its functional moieties to understand the causality of its hazards:

  • The 3-Nitrophenyl Moiety (Methemoglobinemia Risk): Nitroaromatics are highly lipophilic and notorious for their rapid dermal permeability. The skin is the primary route by which fat-soluble aromatic nitro compounds enter the body[1]. Once absorbed, they undergo enzymatic reduction to nitroso intermediates. These metabolites oxidize the ferrous (Fe2+) iron in hemoglobin to ferric (Fe3+) iron, causing methemoglobinemia (cyanosis), which severely reduces the blood's oxygen-carrying capacity[1].

  • The 2-Chloroethyl Moiety (Alkylating Potential): This group functions as a potent electrophile. In biological systems, it acts as an alkylating agent, presenting severe risks of skin and mucous membrane irritation, as well as potential long-term genotoxicity.

  • The 1,3-Oxazole Core: The heterocyclic core increases the overall lipophilicity of the molecule (estimated XLogP3 ~3.2 based on structural analogs)[2]. This lipophilicity acts as a vehicle, enhancing the molecule's ability to penetrate standard laboratory gloves and the human stratum corneum.

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE to safeguard the hands, forearms, and face is not just recommended; it is a critical, uncompromising requirement when handling highly toxic, skin-absorbable materials[3].

Table 1: PPE Specifications and Breakthrough Thresholds

PPE CategoryMaterial / SpecificationScientific Rationale (Causality)Est. Breakthrough Time
Primary Gloves Nitrile (4-8 mil)Provides necessary tactile sensitivity for precise weighing; however, it is highly susceptible to rapid degradation by solvated nitroaromatics.< 10 minutes (if solvated)
Secondary Gloves Butyl Rubber (14-30 mil)Butyl rubber exhibits exceptional, field-proven chemical resistance to both nitroaromatics and chlorinated alkylating agents.> 240 minutes
Eye Protection Indirect Vented Goggles + Face ShieldPrevents aerosolized oxazole powders or solvated splashes from contacting highly permeable ocular mucosa.N/A
Body Protection Tyvek® Sleeves over Nomex® CoatStandard cotton lab coats absorb and hold nitroaromatics against the skin. Tyvek provides an impermeable barrier against dust and light splashes.> 480 minutes (Tyvek)
Respiratory Fume Hood (Face velocity 80-100 fpm)Serves as the primary engineering control to prevent the inhalation of sublimated powders or vapors during transfer[3].N/A

Step-by-Step Operational Workflow

This methodology is designed as a self-validating system: each step includes a verification check to ensure containment before proceeding.

Phase 1: Pre-Operation Validation

  • Airflow Verification: Confirm the fume hood face velocity is actively reading between 80-100 fpm. Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

  • PPE Donning: Don safety goggles, a Nomex lab coat, and inner nitrile gloves.

Phase 2: Material Handling & Weighing

  • Barrier Enhancement: Don outer butyl rubber gloves and Tyvek sleeves over your lab coat cuffs.

  • Static Mitigation: Use an anti-static weighing boat. Rationale: Heterocyclic powders often carry static charges and can easily aerosolize when transferred, posing an inhalation risk.

  • Draft Shielding: Weigh the 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole inside the fume hood using a draft shield to prevent balance fluctuations without compromising hood airflow.

  • Closed-System Transfer: Transfer the chemical directly into the reaction vessel and seal it with a septum before removing the vessel from the weighing area.

Phase 3: Post-Operation Decontamination

  • Surface Wipe-Down: Wipe down the balance and surrounding hood area with a disposable wipe lightly dampened with a compatible solvent (e.g., isopropanol). Rationale: Nitroaromatics leave invisible, highly toxic residues that can cause delayed dermal exposure.

  • Alkaline Wash: Follow up with a 10% alkaline wash (e.g., dilute sodium carbonate) on the surfaces. Rationale: Mild bases help hydrolyze and neutralize potential reactive residues from the chloroethyl alkylating moiety.

  • Waste Segregation: Dispose of all wipes in a designated hazardous waste container immediately.

Spill Response & Disposal Plan

  • Solid Spill Protocol: Do NOT sweep. Sweeping aerosolizes the powder. Cover the spill with damp absorbent pads to suppress dust generation. Carefully scoop the pads and material into a hazardous waste container using a non-sparking tool.

  • Solvated Spill Protocol: If the chemical is dissolved in an organic solvent, apply a universal chemical absorbent. Ensure you are wearing your respirator (N95/P100 or supplied air, depending on the solvent volume) before addressing the spill.

  • Disposal Segregation: Label waste explicitly as "Halogenated Organic Waste - Contains Nitroaromatics." Never mix this waste with strong reducing agents or bases in the waste carboy, as nitroaromatics can react exothermically under those conditions.

Hazard Mitigation Visualization

Workflow N1 1. Pre-Operation Fume Hood & PPE Validation N2 2. Closed-System Weighing & Transfer N1->N2 PPE Verified N3 3. Reaction Execution (Inert Atmosphere) N2->N3 N4 Spill or Exposure Detected? N3->N4 N5 Emergency Protocol (Methemoglobinemia Risk) N4->N5 Yes N6 4. Decontamination (Alkaline Wash) N4->N6 No N5->N6 Area Secured N7 5. Segregated Disposal (Halogenated/Nitro Waste) N6->N7

Figure 1: Operational workflow and hazard mitigation for nitroaromatic oxazole handling.

References

1.[2] Title: 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole | C12H12ClNO | CID - PubChem. Source: National Center for Biotechnology Information (nih.gov). URL: [Link] 2.[3] Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Source: National Research Council (nih.gov). URL: [Link] 3.[1] Title: Methemoglobinemia due to Occupational Exposure to Dinitrobenzene -- Ohio, 1986. Source: Centers for Disease Control and Prevention (cdc.gov). URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.